molecular formula C4H5ClN4O B113444 2,6-Diamino-4-chloropyrimidine 1-oxide CAS No. 35139-67-4

2,6-Diamino-4-chloropyrimidine 1-oxide

Cat. No.: B113444
CAS No.: 35139-67-4
M. Wt: 160.56 g/mol
InChI Key: DOYINGSIUJRVKA-UHFFFAOYSA-N
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Description

2,6-Diamino-4-chloropyrimidine 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClN4O and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204863
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34960-71-9, 35139-67-4
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 35139-67-4
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Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 2,4-Diamino-6-chloropyrimidine-3-oxide
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Record name 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloropyrimidine-2,4-diamine 3-oxide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35139-67-4

This technical guide provides an in-depth overview of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is sparingly soluble in water and more soluble in organic solvents like ethanol and methanol.[1][2]

PropertyValueReference
CAS Number 35139-67-4[1][3][4]
Molecular Formula C₄H₅ClN₄O[3]
Molecular Weight 160.56 g/mol [3]
Melting Point 185 °C (decomposes)[3][4]
Boiling Point (Predicted) ~506.5 °C[3]
Density (Predicted) 1.91 g/cm³[3]
pKa (Predicted) 1.67 ± 0.10[1]

Spectroscopic Data

While a comprehensive public dataset is unavailable, some spectroscopic information has been reported:

  • ¹H NMR (DMSO-d₆): 5.15 (s, 1H)

  • IR (KBr) cm⁻¹: 3450, 3422, 3400, 3373, 3273, 1644, 1250, 1211, 1158, 1021

  • ¹³C NMR: Predicted data is available but not experimentally verified in the reviewed literature.[1]

  • Mass Spectrometry: While not explicitly detailed for the final compound, the NIST WebBook provides mass spectrometry data for the precursor, 4-Chloro-2,6-diaminopyrimidine.[5]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the oxidation of 2,6-diamino-4-chloropyrimidine.[3] Various oxidizing agents have been employed, with procedures optimized for both laboratory and industrial scales.

Experimental Protocol 1: Synthesis using m-Chloroperbenzoic Acid

This method is a common laboratory-scale synthesis.

Materials:

  • 4-chloro-2,6-diaminopyrimidine

  • 3A alcohol (ethanol)

  • m-chloroperbenzoic acid (m-CPBA)

  • 10% Sodium hydroxide solution

  • Acetonitrile

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the mixture to collect the solid.

  • Suspend the collected solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.

  • Filter the mixture, wash the solid with water, and dry to obtain the crude product (approximately 19.3 g).

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine (an isomer of the target compound, 14.8 g, 44.7% yield), with a melting point of 193 °C.

Experimental Protocol 2: Industrial Scale Synthesis using Sodium Tungstate and Hydrogen Peroxide

This protocol offers a more efficient and scalable process.

Materials:

  • 6-chloropyrimidine-2,4-diamine

  • Sodium tungstate (catalyst)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

Procedure:

  • A solution of 6-chloro-2,4-diaminopyrimidine is prepared in methanol.

  • A catalytic amount of sodium tungstate is added to the solution.

  • Hydrogen peroxide is added, and the mixture is refluxed.

  • The reaction progress is monitored until completion.

  • The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is isolated. This method reports a yield of 92%.

Applications in Drug Development

The primary application of this compound is as a pivotal precursor in the synthesis of Minoxidil, a potent antihypertensive and hair growth stimulating agent.[3] The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating the nucleophilic substitution of the chlorine atom by piperidine to form Minoxidil.[3]

G cluster_0 Synthesis of Minoxidil 2,6-Diamino-4-chloropyrimidine_1-oxide 2,6-Diamino-4- chloropyrimidine 1-oxide Minoxidil Minoxidil 2,6-Diamino-4-chloropyrimidine_1-oxide->Minoxidil Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Minoxidil

Synthesis of Minoxidil from this compound.

Biological Activity and Mechanism of Action

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their potential therapeutic properties.

Antitumor Activity

Derivatives of this compound have shown potential as antitumor agents by acting as inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleotides, which are essential for DNA replication. By inhibiting DHFR, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell death. The proposed mechanism involves the protonated N-oxide group forming a salt bridge with an aspartate residue in the active site of DHFR, mimicking the natural substrate.[3]

G cluster_1 Proposed Antitumor Mechanism Compound 2,6-Diamino-4-chloropyrimidine 1-oxide Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR catalysis Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Required for DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Cell_Growth_Inhibition Inhibition of Cancer Cell Growth DNA_Replication->Cell_Growth_Inhibition Disruption leads to

Inhibition of DHFR by this compound derivatives.
Antimicrobial Activity

Studies have indicated that this compound and its derivatives possess antimicrobial properties.[1] The proposed mechanism suggests that these compounds act as mimics of endogenous purines and pyrimidines. This molecular mimicry allows them to interfere with bacterial DNA replication and repair mechanisms, thereby inhibiting bacterial growth.[3]

Safety and Handling

Hazard Identification:

  • GHS Classification: Classified as an unstable explosive and a flammable solid (Category 1).

  • Signal Word: Danger

  • Hazard Statements:

    • H200: Unstable explosive.

    • H228: Flammable solid.

Precautionary Measures:

  • Prevention:

    • Obtain, read, and follow all safety instructions before use.

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • Do not subject to grinding, shock, or friction.

    • Use explosion-proof electrical, ventilating, and lighting equipment.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response:

    • In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when it reaches explosives.

  • Storage:

    • Store in a well-ventilated place. Keep cool.

  • Disposal:

    • Refer to manufacturer/supplier for information on disposal/recovery/recycling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted in accordance with institutional safety guidelines and regulations.

References

physicochemical properties of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 35139-67-4). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Minoxidil, an antihypertensive agent and hair growth stimulant.[1][2] Understanding its properties is crucial for process optimization, formulation development, and quality control in pharmaceutical manufacturing.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. This information is critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₄H₅ClN₄O[2][3]
Molecular Weight 160.56 g/mol [2][3][4]
Appearance White to off-white solid, crystalline powder[1][3]
Melting Point 185 °C (decomposes)[1][2]
Boiling Point 506.5 ± 53.0 °C (Predicted)[1][2]
Density 1.91 ± 0.1 g/cm³ (Predicted)[1][2]
pKa 1.67 ± 0.10 (Predicted)[1][3]
LogP 0.18 - 0.46[1]
Solubility Slightly soluble in DMSO, Dichloromethane, Methanol; Sparingly soluble in water.[1][3]
Storage 2-8°C, protect from light, stored under nitrogen.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of pyrimidine derivatives like this compound.

Synthesis via Oxidation

A common method for preparing this compound is through the oxidation of its precursor, 2,6-diamino-4-chloropyrimidine.

  • Principle: The N-oxide is formed by treating the pyrimidine with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.[5]

  • Methodology (m-CPBA):

    • Dissolve 2,6-diamino-4-chloropyrimidine (0.15 mole) in 600 ml of hot 3A alcohol.[5]

    • Cool the solution to a temperature between 0-10°C.[5]

    • Add m-chloroperbenzoic acid (0.24 mole) to the cooled solution.[5]

    • Maintain the reaction mixture at 0-10°C for 4 hours.[5]

    • Filter the mixture to collect the solid.[5]

    • The collected solid is then agitated for 2 hours in a 10% sodium hydroxide solution (0.24 mole) and filtered again.[5]

    • Wash the resulting solid with water and dry to yield the crude product.[5]

    • Purify the crude product by extraction with boiling acetonitrile.[5]

Determination of Melting Point
  • Principle: The melting point is determined by heating a small sample of the solid material until it transitions to a liquid state. For compounds that decompose, the temperature at which decomposition begins is recorded.

  • Methodology (Capillary Method):

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the onset of melting to the complete liquefaction of the sample. For this compound, the temperature of decomposition is noted.

Determination of pKa by Potentiometric Titration
  • Principle: The acid dissociation constant (pKa) is measured by titrating a solution of the compound with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is calculated from the resulting titration curve.[6]

  • Methodology:

    • Calibrate a pH meter using standard buffer solutions.[6]

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system).[6]

    • Place the solution in a temperature-controlled beaker with a magnetic stirrer.

    • Add a standardized titrant (acid or base) in small, measured increments.[6]

    • Record the pH value after each addition, allowing the reading to stabilize.[6]

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Principle: This equilibrium method involves agitating an excess of the solid compound in an aqueous buffer until saturation is reached. The concentration of the dissolved compound is then measured.[6]

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).

    • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge or filter the solution to separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical and Experimental Workflows

Visualizing the chemical synthesis and experimental characterization processes is essential for understanding the context of this compound in drug development.

Synthesis_Pathway Precursor 2,6-Diamino-4- chloropyrimidine Intermediate 2,6-Diamino-4- chloropyrimidine 1-oxide Precursor->Intermediate Oxidation (e.g., m-CPBA) Minoxidil Minoxidil Intermediate->Minoxidil Nucleophilic Substitution with Piperidine

Caption: Synthesis pathway of Minoxidil highlighting the intermediate role.

Physicochemical_Workflow cluster_synthesis Compound Preparation cluster_profiling Physicochemical Profiling Synthesis Synthesis of Pyrimidine Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Verification Structural Verification (NMR, MS) Purification->Verification Solubility Solubility Assay Verification->Solubility Characterize Pure Compound LogP LogP / LogD Measurement pKa pKa Determination MeltingPoint Melting Point & Thermal Stability

Caption: General experimental workflow for synthesis and physicochemical profiling.

References

In-Depth Technical Guide: Molecular Weight of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2,6-Diamino-4-chloropyrimidine 1-oxide, a compound of interest in pharmaceutical research and development. The information herein is intended to support laboratory calculations, experimental design, and data analysis.

Chemical Identity and Formula

This compound is a pyrimidine derivative. Its structure is characterized by a pyrimidine ring with two amino groups, a chlorine atom, and an N-oxide functional group.[1] The established molecular formula for this compound is C₄H₅ClN₄O .[1][2][3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Atomic Weight Data

The standard atomic weights for the elements present in the compound are summarized in the table below. These values are based on internationally recognized data.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )
CarbonC412.011[4][5][6]
HydrogenH51.008[7][8][9][10]
ChlorineCl135.45[11][12][13][14]
NitrogenN414.007[15][16][17][18]
OxygenO115.999[19][20][21][22]
Calculation Protocol

The molecular weight is calculated as follows:

  • Carbon: 4 atoms × 12.011 g/mol = 48.044 g/mol

  • Hydrogen: 5 atoms × 1.008 g/mol = 5.040 g/mol

  • Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol

  • Nitrogen: 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 48.044 + 5.040 + 35.45 + 56.028 + 15.999 = 160.561 g/mol

This calculated value is consistent with published data for this compound, which is often cited as 160.56 g/mol .[2][3]

Visualization of Molecular Structure

To provide a clear representation of the atomic arrangement and bonding, the following diagram illustrates the chemical structure of this compound.

molecular_structure N1 N C6 C N1->C6 O_oxide O- N1->O_oxide C2 C C2->N1 N3 N C2->N3 NH2_2 NH₂ C2->NH2_2 N3->C2 C4 C C4->N3 C5 C C4->C5 Cl_4 Cl C4->Cl_4 C5->C4 H_5 H C5->H_5 C6->N1 C6->C5 NH2_6 NH₂ C6->NH2_6 N_oxide N+

Molecular structure of this compound.

References

An In-depth Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a heterocyclic organic compound with the chemical formula C₄H₅ClN₄O. It is a notable intermediate in the synthesis of the potent antihypertensive and hair-growth-stimulating drug, Minoxidil.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its melting point and role in pharmaceutical manufacturing.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Melting Point 185 °C (decomposes)[1][4]
Molecular Weight 160.56 g/mol [1]
Boiling Point (Predicted) 506.5 °C[1]
Density (Predicted) 1.91 g/cm³[1]
pKa (Predicted) 1.67 ± 0.10
Solubility Sparingly soluble in water. Slightly soluble in DMSO, Dichloromethane, and Methanol.[3]

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard method for its determination is as follows:

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of the crystalline this compound is placed in a sealed capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. For this compound, decomposition is observed at its melting point.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 4-chloro-2,6-diaminopyrimidine.

Materials:

  • 4-chloro-2,6-diaminopyrimidine

  • 3A alcohol (a grade of ethanol)

  • m-chloroperbenzoic acid

  • 10% Sodium hydroxide solution

  • Acetonitrile

  • Water

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to a temperature between 0°C and 10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the mixture at 0°-10°C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.

  • Filter the solid, wash it with water, and then dry it to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.

Role in Minoxidil Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Minoxidil. The N-oxide group in the molecule enhances the electrophilicity of the pyrimidine ring, which facilitates the subsequent nucleophilic substitution of the chlorine atom by piperidine to form the final Minoxidil product.[1]

Minoxidil_Synthesis 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine DACP_Oxide 2,6-Diamino-4-chloropyrimidine 1-oxide 2,4-Diamino-6-chloropyrimidine->DACP_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Minoxidil Minoxidil DACP_Oxide->Minoxidil Nucleophilic Substitution Piperidine Piperidine

Caption: Synthesis pathway of Minoxidil from 2,4-Diamino-6-chloropyrimidine.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps, each critical for the final product's yield and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolution of 4-chloro-2,6-diaminopyrimidine Cooling Cooling of Solution Dissolution->Cooling Oxidation Addition of m-chloroperbenzoic acid Cooling->Oxidation Filtration1 Initial Filtration Oxidation->Filtration1 Base_Wash Washing with NaOH solution Filtration1->Base_Wash Filtration2 Secondary Filtration Base_Wash->Filtration2 Drying Drying of Crude Product Filtration2->Drying Extraction Extraction with Acetonitrile Drying->Extraction Final_Product Purified 2,6-Diamino-4- chloropyrimidine 1-oxide Extraction->Final_Product Yields

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound, with a distinct melting point of 185 °C with decomposition, is a crucial chemical intermediate. Its primary significance lies in its role in the pharmaceutical industry, particularly in the synthesis of Minoxidil. The experimental protocols for its synthesis and characterization are well-established, ensuring its quality and suitability for pharmaceutical applications. This guide provides essential technical information for professionals working with this compound, facilitating its effective use in research and drug development.

References

Solubility Profile of 2,6-Diamino-4-chloropyrimidine 1-oxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Diamino-4-chloropyrimidine 1-oxide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings. Furthermore, it presents a structured approach to understanding and reporting solubility data, crucial for drug development and formulation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. Poor solubility can be a significant hurdle in drug discovery, affecting bioavailability and therapeutic efficacy. This guide aims to equip researchers with the necessary methodologies to accurately assess the solubility of this compound.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Qualitative descriptions indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO), dichloromethane, and methanol.[1][2] To facilitate further research and development, it is recommended that experimental determination of its solubility be performed.

For illustrative purposes, the following table provides a template for how experimentally determined solubility data should be presented.

Table 1: Illustrative Solubility Data Presentation for this compound

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedGravimetric/Spectroscopic
Dichloromethane25Data to be determinedData to be determinedGravimetric/Spectroscopic
Methanol25Data to be determinedData to be determinedGravimetric/Spectroscopic
Ethanol25Data to be determinedData to be determinedGravimetric/Spectroscopic
Acetone25Data to be determinedData to be determinedGravimetric/Spectroscopic
Acetonitrile25Data to be determinedData to be determinedGravimetric/Spectroscopic
Ethyl Acetate25Data to be determinedData to be determinedGravimetric/Spectroscopic
Tetrahydrofuran (THF)25Data to be determinedData to be determinedGravimetric/Spectroscopic

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental protocols can be employed. The choice of method will depend on the available equipment and the properties of the compound.

Thermodynamic Solubility Determination by Gravimetric Method

This method determines the equilibrium solubility of a compound and is considered a gold standard for its accuracy.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved particles.

  • Solvent Evaporation: Transfer a precise volume of the clear filtrate into a pre-weighed evaporating dish or vial.

  • Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used. Continue drying until a constant weight is achieved.

  • Calculation:

    • Determine the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

    • Calculate the solubility in g/L by dividing the mass of the dissolved solid by the volume of the filtrate taken.

    • Molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (160.56 g/mol ).

Solubility Determination by UV/Vis Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is often used for high-throughput screening.

Materials:

  • This compound (solid)

  • Selected organic solvents (UV grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for thermodynamic solubility preparation (as in 3.1)

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in steps 1-4 of the gravimetric method (Section 3.1).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

  • Sample Analysis:

    • Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for determining the solubility of a compound.

Solubility_Determination_Workflow cluster_methods Quantification Methods start Start: Obtain Pure Compound and Solvents prep Prepare Supersaturated Mixture (Excess solid in known volume of solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or settling) equilibrate->separate filter Filter Supernatant (Remove fine particles) separate->filter gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue filter->gravimetric spectroscopic Spectroscopic Analysis: Dilute and measure absorbance (UV/Vis) filter->spectroscopic calculate Calculate Solubility (g/L, mol/L) gravimetric->calculate spectroscopic->calculate end End: Report Data calculate->end

Caption: General workflow for experimental solubility determination.

Logical_Decision_Flow rect_node rect_node start Is the compound pure? purify Purify Compound start->purify No has_chromophore Does the compound have a UV/Vis active chromophore? start->has_chromophore Yes purify->start select_solvent Select Solvent select_solvent->has_chromophore use_spectroscopy Use Spectroscopic Method has_chromophore->use_spectroscopy Yes use_gravimetric Use Gravimetric Method has_chromophore->use_gravimetric No data_reproducible Is the data reproducible? use_spectroscopy->data_reproducible use_gravimetric->data_reproducible repeat_exp Repeat Experiment / Troubleshoot data_reproducible->repeat_exp No report Final Report data_reproducible->report Yes repeat_exp->select_solvent Re-evaluate Method

Caption: Decision-making process for selecting a solubility method.

Conclusion

References

Spectroscopic and Synthetic Profile of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,6-diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the characterization and preparation of this compound.

Core Compound Information

Compound: this compound CAS Number: 35139-67-4[1] Molecular Formula: C₄H₅ClN₄O Molecular Weight: 160.56 g/mol Appearance: White to off-white crystalline powder[2] Melting Point: Approximately 185-193 °C (with decomposition)[1]

Introduction

This compound is a heterocyclic compound of significant interest, primarily recognized for its role as a crucial intermediate in the synthesis of pharmacologically active molecules. Its structural features, including the pyrimidine core, amino groups, a chloro substituent, and an N-oxide moiety, make it a versatile building block in medicinal chemistry. This guide summarizes the available spectroscopic data, details common synthetic protocols, and provides visualizations for key experimental workflows.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers indicate the availability of NMR, IR, and MS data upon request.[3] This section outlines the expected spectral characteristics based on the compound's structure and available data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not publicly detailed, a ¹H NMR spectrum has been reported in the context of synthetic studies.[4] The expected signals would arise from the single pyrimidine proton and the protons of the two amino groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H~ 5.0 - 6.0SingletPyrimidine C5-H
¹H~ 6.0 - 8.0Broad Singlet (2H)Amino (-NH₂) protons
¹H~ 7.0 - 9.0Broad Singlet (2H)Amino (-NH₂) protons
¹³C~ 90 - 100-C5
¹³C~ 150 - 160-C4
¹³C~ 155 - 165-C2
¹³C~ 158 - 168-C6

Note: Predicted values are based on general chemical shift ranges for similar pyrimidine derivatives. The actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wave Number (cm⁻¹) Vibration Mode Functional Group
3450 - 3200N-H StretchingAmino (-NH₂)
1680 - 1620C=N StretchingPyrimidine Ring
1650 - 1580N-H BendingAmino (-NH₂)
1260 - 1200N-O StretchingN-oxide
800 - 600C-Cl StretchingChloro (-Cl)
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (160.56 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing one chlorine atom (approximately a 3:1 ratio for [M]⁺ and [M+2]⁺).

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Interpretation
160/162[M]⁺, Molecular ion peak (with chlorine isotope pattern)
FragmentsLoss of Cl, O, NH₂, HCN, etc.

Experimental Protocols

The synthesis of this compound typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. Several methods have been reported.

Synthesis via m-Chloroperbenzoic Acid (m-CPBA) Oxidation

A common laboratory-scale synthesis utilizes m-chloroperbenzoic acid as the oxidizing agent.[5]

  • Dissolution: 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml of hot 3A alcohol.

  • Cooling: The solution is cooled to a temperature between 0°C and 10°C.

  • Oxidation: 41.8 g (0.24 mole) of m-chloroperbenzoic acid is added to the cooled solution. The mixture is maintained at 0-10°C for 4 hours.

  • Filtration: The resulting solid is collected by filtration.

  • Washing: The solid is agitated for 2 hours in a 10% sodium hydroxide solution (0.24 mole), followed by filtration. The solid is then washed with water.

  • Drying and Purification: The crude product is dried. Further purification is achieved by extraction with boiling acetonitrile for 1 hour to yield the final product.[5]

Synthesis via Hydrogen Peroxide with a Nanocatalyst

An alternative method involves the use of hydrogen peroxide as the oxidant in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst.[4]

  • Reaction Setup: A mixture of 6-chloro-2,4-diaminopyrimidine, 5 mol% of CoFe₂O₄ magnetic nanocatalyst, and 5 ml of ethanol is prepared.

  • Oxidation: 0.5 ml of 30% hydrogen peroxide is added to the mixture.

  • Reflux: The reaction mixture is refluxed for 60 minutes.

  • Workup: The product is isolated from the reaction mixture, reportedly in high yield.[4]

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis_Pathway 2,6-Diamino-4-chloropyrimidine 2,6-Diamino-4-chloropyrimidine 2,6-Diamino-4-chloropyrimidine_1-oxide 2,6-Diamino-4-chloropyrimidine_1-oxide 2,6-Diamino-4-chloropyrimidine->2,6-Diamino-4-chloropyrimidine_1-oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2/Catalyst) Oxidizing_Agent->2,6-Diamino-4-chloropyrimidine_1-oxide

Caption: Synthetic pathway to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis and structural confirmation.

Conclusion

This compound is a valuable synthetic intermediate. While detailed public spectroscopic data is limited, this guide provides an overview of the expected analytical characteristics and established synthetic methodologies. The provided protocols offer reliable routes for the preparation of this compound for further use in research and drug discovery. It is recommended to acquire compound-specific analytical data from commercial suppliers or through in-house analysis for critical applications.

References

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and tautomeric properties of 2,6-diamino-4-chloropyrimidine 1-oxide. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably Minoxidil, a well-known antihypertensive and hair-growth stimulating agent. A thorough understanding of its chemical characteristics is crucial for the optimization of synthetic routes and the development of new therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS number 35139-67-4, is a pyrimidine derivative characterized by the presence of two amino groups, a chlorine atom, and an N-oxide functionality. Its molecular formula is C₄H₅ClN₄O, and it has a molecular weight of 160.56 g/mol . The compound is typically a solid at room temperature with a reported melting point of 193 °C or 185 °C with decomposition.[1]

PropertyValueReference
CAS Number35139-67-4
Molecular FormulaC₄H₅ClN₄O
Molecular Weight160.56 g/mol
Melting Point193 °C
Melting Point185 °C (decomposition)[1]

Synthesis of this compound

The primary synthetic route to this compound involves the N-oxidation of the precursor, 2,6-diamino-4-chloropyrimidine. Various oxidizing agents have been employed for this transformation.

Experimental Protocol: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

A common laboratory-scale synthesis involves the use of m-chloroperoxybenzoic acid as the oxidant.

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperoxybenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield 14.8 g (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, which is a tautomeric form of the target compound.

Alternative Synthetic Approaches

Other reported methods for the N-oxidation of 2,6-diamino-4-chloropyrimidine include the use of:

  • Hydrogen peroxide with a sodium tungstate catalyst: This method is presented as a novel and industrially scalable process.

  • Monoperphthalic acid magnesium salt.

The choice of synthetic route can depend on factors such as scale, cost, and desired purity. The tungstate-catalyzed method, for instance, is highlighted for its potential in large-scale production.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this molecule, the most relevant equilibrium is between the amino and imino forms.

The synthesis described above, which yields a product identified as 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine , strongly suggests the presence of the imino tautomer in the solid state. This is consistent with studies on related pyrimidine N-oxides, such as Minoxidil, which also exhibits a tautomeric equilibrium with its imino form, 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-piperidinylpyrimidine.[2]

The potential tautomeric forms are depicted below:

Caption: Tautomeric equilibrium between the amino and imino forms.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound and its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. While a specific ¹H NMR spectrum has been referenced in the literature, detailed peak assignments for this compound are not publicly available.[3] For the precursor, 2,4-diamino-6-chloropyrimidine, ¹H NMR data in DMSO-d₆ shows signals at δ 5.69 (s, 1H), 6.31 (s, 2H), and 6.57 (s, 2H).

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For the related compound Kopyrrol, which is derived from the title compound, characteristic IR absorption bands have been reported at 3302, 2924, 2848, 1652, 1608, and 1472 cm⁻¹. These bands correspond to N-H, C-H, C=N, and C=C stretching and bending vibrations. It is expected that this compound would exhibit similar characteristic peaks.

Role in Synthesis and Potential Applications

The primary documented application of this compound is as a key intermediate in the synthesis of Minoxidil.[4][5] The N-oxide functionality activates the pyrimidine ring towards nucleophilic substitution, allowing for the displacement of the chlorine atom by piperidine to form Minoxidil.

Minoxidil_Synthesis start 2,6-Diamino-4-chloropyrimidine intermediate This compound start->intermediate N-Oxidation minoxidil Minoxidil intermediate->minoxidil Nucleophilic Substitution piperidine Piperidine piperidine->minoxidil

Caption: Synthetic pathway from 2,6-diamino-4-chloropyrimidine to Minoxidil.

Furthermore, this compound has been utilized as a reagent for the detection of piperidine in urine samples, highlighting its potential in analytical chemistry.

Conclusion

This compound is a molecule of significant interest due to its role as a versatile synthetic intermediate. Its chemistry is characterized by the potential for tautomerism, with strong evidence for the existence of a stable imino tautomer. While detailed spectroscopic and computational data remain to be fully elucidated in publicly accessible literature, the available information on its synthesis and reactivity provides a solid foundation for researchers in medicinal chemistry and drug development. Further studies to quantify the tautomeric equilibrium and to explore the biological activities of the compound itself could open new avenues for its application.

References

An In-depth Technical Guide on 2,6-Diamino-4-chloropyrimidine 1-oxide as a Minoxidil Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Diamino-4-chloropyrimidine 1-oxide, a critical process impurity in the synthesis of the hair growth drug, minoxidil. Designated as Minoxidil Impurity A in the European Pharmacopoeia, this compound serves as a key intermediate. Its presence in the final drug product is strictly regulated to ensure safety and efficacy. This document details the chemical and physical properties of this compound, its synthesis, and its role in the manufacturing of minoxidil. Furthermore, it provides detailed analytical methodologies for its detection and quantification as stipulated by major pharmacopoeias, alongside a discussion of its potential toxicological implications. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of minoxidil.

Introduction

Minoxidil, chemically known as 2,4-diamino-6-piperidinopyrimidine 3-oxide, is a potent vasodilator initially developed as an oral medication for hypertension.[1] An unexpected side effect of hypertrichosis led to its repurposing as a topical treatment for androgenetic alopecia.[1] The synthesis of minoxidil is a multi-step process, and like any chemical synthesis, it is prone to the formation of impurities. One of the most significant process-related impurities is this compound.

This impurity is a key intermediate in the most common synthetic route to minoxidil, formed through the oxidation of 2,6-diamino-4-chloropyrimidine. It is subsequently reacted with piperidine to yield the active pharmaceutical ingredient (API). Incomplete reaction or inadequate purification can lead to the presence of this compound in the final minoxidil product. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for this impurity to ensure the quality, safety, and efficacy of minoxidil formulations.[2]

This guide will provide a detailed examination of this compound, covering its chemical properties, synthesis, analytical detection, and toxicological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and control.

PropertyValueReference
Chemical Name This compound[3]
Synonyms 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, Minoxidil EP Impurity A[3][4]
CAS Number 35139-67-4[5]
Molecular Formula C4H5ClN4O[4]
Molecular Weight 160.56 g/mol [4]
Appearance Off-white to light beige solid[6]
Melting Point 185 °C (decomposes)
Solubility Slightly soluble in dichloromethane and methanol (with heating), sparingly soluble in DMSO.[6]

Synthesis and Role in Minoxidil Production

This compound is a pivotal intermediate in the synthesis of minoxidil. Its formation and subsequent reaction are critical steps that influence the purity of the final API.

Synthesis of this compound

The synthesis of this intermediate is typically achieved through the N-oxidation of 2,6-diamino-4-chloropyrimidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-diamino-4-chloropyrimidine

  • m-Chloroperbenzoic acid (m-CPBA)

  • 3A Ethanol

  • Acetonitrile

  • 10% Sodium hydroxide solution

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A ethanol.

  • Cool the solution to a temperature between 0°C and 10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10°C for 4 hours.

  • Filter the resulting solid.

  • Suspend the collected solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.

  • Filter the solid, wash with water, and dry to obtain the crude product (approximately 19.3 g).

  • For purification, extract the crude product with 900 ml of boiling acetonitrile for 1 hour.

  • Filter the hot solution to yield the purified 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine (an alternative name for the target compound) with a melting point of 193°C (14.8 g, 44.7% yield).

Synthesis of Minoxidil from this compound

The subsequent step in minoxidil synthesis involves the nucleophilic substitution of the chloro group in this compound with piperidine.

Experimental Protocol: Synthesis of Minoxidil

Materials:

  • This compound

  • Piperidine

  • Acetone

  • Potassium carbonate

  • Isopropanol

Procedure:

  • Add 375 kg of acetone to a 2000 L reactor, followed by 207 kg of solid potassium carbonate.

  • Sequentially add 120 kg of 2,6-diamino-4-chloropyrimidine-1-oxide and 70 kg of piperidine to the reactor.

  • Heat the mixture to 55-60°C and reflux for 10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with ethyl acetate as the developing agent and ninhydrin for visualization.

  • Once the reaction is complete, cool the mixture to room temperature for post-treatment.

  • The crude minoxidil is then purified by crystallization from isopropanol to yield the final product.[7]

Synthesis_Workflow Start 2,6-diamino-4- chloropyrimidine Oxidation Oxidation (m-CPBA) Start->Oxidation Step 1 Impurity 2,6-Diamino-4-chloro pyrimidine 1-oxide (Impurity A) Oxidation->Impurity Reaction Nucleophilic Substitution (Piperidine) Impurity->Reaction Step 2 End Minoxidil Reaction->End Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Minoxidil Sample in Mobile Phase Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Solutions (including Impurity A standard) StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm or 254 nm) Separation->Detection Integration Peak Integration and Area Measurement Detection->Integration Calculation Quantify Impurity A (against reference standard) Integration->Calculation Comparison Compare with Pharmacopoeial Limits Calculation->Comparison Logical_Relationship cluster_impurity Impurity Profile cluster_factors Influencing Factors cluster_consequences Potential Consequences Impurity This compound Toxicity Potential Toxicological Effects Impurity->Toxicity Efficacy Reduced Drug Efficacy Impurity->Efficacy Regulatory Regulatory Non-compliance Impurity->Regulatory Synthesis Incomplete Synthesis Reaction Synthesis->Impurity Purification Inefficient Purification Purification->Impurity

References

An In-Depth Technical Guide on the Stability and Degradation of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate and known impurity in the synthesis of the antihypertensive drug Minoxidil, is of significant interest in pharmaceutical development.[1] Designated as Minoxidil EP Impurity A, understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of the final drug product.[1] This technical guide provides a comprehensive overview of the stability and degradation of this compound, including its chemical properties, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

PropertyValueReference
Chemical Name This compound[2]
Synonyms Minoxidil EP Impurity A, 6-Chloro-pyrimidine-2,4-diamine 3-Oxide[1]
CAS Number 35139-67-4[1]
Molecular Formula C4H5ClN4O[2]
Molecular Weight 160.56 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 185 °C (decomposes)[3]
Solubility Sparingly soluble in water[3]

Forced Degradation and Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[4] While specific quantitative degradation data for this compound is not extensively published, this section outlines the expected stability profile based on its chemical structure and general findings from studies on related compounds like Minoxidil.

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies, which are applicable to this compound.

Stress ConditionTypical Reagents and ParametersExpected Outcome
Acidic Hydrolysis 0.1 M HCl, room temperature to elevated temperatures (e.g., 70 °C), up to 24 hoursPotential for hydrolysis of the amino groups or the N-oxide functionality.
Basic Hydrolysis 0.1 M NaOH, room temperature to elevated temperatures (e.g., 70 °C), up to 24 hoursSusceptibility to degradation is likely, potentially leading to the formation of more polar degradants.
Oxidative Degradation 3-35% (v/v) Hydrogen Peroxide (H2O2), room temperature, up to 24 hoursThe pyrimidine ring and amino groups may be susceptible to oxidation.
Thermal Degradation Dry heat, e.g., 70 °C for 24 hours (solid state)The compound decomposes at its melting point of 185 °C. Degradation at lower temperatures over time is possible.
Photolytic Degradation Exposure to UV light (e.g., 365 nm) and visible light, up to 24 hoursThe aromatic pyrimidine ring suggests potential for photolytic degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions. The following diagram illustrates a potential degradation pathway.

Degradation Pathway of this compound This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., 2,6-Diamino-4-hydroxypyrimidine 1-oxide) This compound->Hydrolysis_Product Acidic/Basic Hydrolysis Oxidation_Product Oxidation Product (e.g., Ring-opened species) This compound->Oxidation_Product Oxidative Stress (H2O2)

A potential degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections provide methodologies for forced degradation and the subsequent analysis.

Forced Degradation Protocol

This protocol is a general guideline and may require optimization based on the observed stability of the compound.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Incubation and Sampling cluster_3 Analysis A Prepare stock solution of this compound (e.g., 1 mg/mL in methanol) B Acidic Hydrolysis: Add 0.1 M HCl A->B C Basic Hydrolysis: Add 0.1 M NaOH A->C D Oxidative Degradation: Add 3% H2O2 A->D E Thermal Degradation: Heat solution at 70°C A->E F Photolytic Degradation: Expose solution to UV/Vis light A->F G Incubate under specified conditions B->G C->G D->G E->G F->G H Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) G->H I Neutralize acidic and basic samples H->I J Analyze samples by a stability-indicating HPLC-UV method I->J

A general workflow for forced degradation studies.
Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is required to separate the parent compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact composition should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength of maximum absorbance).

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Identification of Degradation Products

The structural elucidation of significant degradation products is a critical step in understanding the degradation pathways.

Degradation Product Identification Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Collect fractions of degradation products from HPLC B LC-MS/MS Analysis for molecular weight and fragmentation pattern A->B C NMR Spectroscopy (1H, 13C) for detailed structural information A->C D Combine spectroscopic data to propose the structure of the degradation product B->D C->D

A workflow for the identification of degradation products.

Conclusion

A thorough understanding of the stability and degradation of this compound is paramount for the development of safe and effective Minoxidil drug products. This guide provides a framework for conducting forced degradation studies, developing stability-indicating analytical methods, and characterizing potential degradation products. While specific quantitative data remains to be extensively published, the outlined methodologies and potential pathways serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further investigation into the degradation kinetics and the toxicological profile of any identified degradation products is recommended to ensure comprehensive quality control.

References

Methodological & Application

Application Note: Synthesis of Minoxidil from 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a potent vasodilator known for its use as an antihypertensive agent and, more widely, for its ability to stimulate hair growth in the treatment of androgenic alopecia.[1] A common and effective synthetic route involves the nucleophilic substitution of the chlorine atom in 2,6-diamino-4-chloropyrimidine 1-oxide with piperidine. This document provides a detailed protocol for this synthesis, including reaction conditions, purification, and quantitative data.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where piperidine displaces the chloride on the pyrimidine ring.

Chemical reaction scheme for the synthesis of Minoxidil from this compound and piperidine.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of crude Minoxidil and its subsequent purification via recrystallization.

Part A: Synthesis of Crude Minoxidil

Materials and Reagents:

  • This compound (CAS: 35139-67-4)[2]

  • Piperidine (CAS: 110-89-4)[2]

  • Acetone (optional solvent)[3]

  • Potassium Carbonate (optional base)[3]

Equipment:

  • Double-layer glass reaction kettle or a round-bottom flask with a condenser

  • Heating mantle or oil bath with temperature control

  • Stirring mechanism (magnetic or overhead)

  • Buchner funnel and filter flask for suction filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Charging the Reactor: In a double-layer glass reaction kettle, add this compound and piperidine. Piperidine can serve as both the reactant and the solvent.[1][2] For a large-scale reaction, a molar ratio of approximately 1:11 of the pyrimidine to piperidine can be used (e.g., 13.08 mol of this compound to 18.06 kg of piperidine).[2]

  • Reaction: With continuous stirring, heat the mixture to reflux. The target temperature is typically 103-106°C.[1][2] Maintain the reflux for approximately 4 hours.[2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Crystallization: Once the reaction is complete, cool the mixture to 5°C with stirring.[2] Allow the product to crystallize overnight.

  • Isolation: Collect the resulting solid by suction filtration. Wash the filter cake with a small amount of cold piperidine to remove residual impurities.[2]

  • Drying: Dry the collected solid to obtain the crude Minoxidil product. The crude product is typically an off-white solid.[2]

Part B: Purification of Minoxidil by Recrystallization

Materials and Reagents:

  • Crude Minoxidil

  • Isopropanol

  • Purified Water

Equipment:

  • Reaction kettle or flask with condenser and heating mantle

  • Stirring mechanism

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: To the reaction kettle, add the crude Minoxidil, isopropanol, and purified water. A suggested ratio is approximately 1:2.3:3 by weight (e.g., 2.6 kg crude Minoxidil, 6.1 kg isopropanol, 7.8 kg purified water).[2]

  • Heating: Heat the mixture to 76°C with stirring and reflux for about 1 hour until the system becomes a clear solution.[2]

  • Crystallization: Slowly cool the solution to 5°C with continuous stirring to induce crystallization. Let it crystallize overnight.[2]

  • Isolation: Filter the purified crystals using suction filtration. Wash the filter cake with a small amount of cold isopropanol.[2]

  • Drying: Dry the final product to obtain pure Minoxidil as an off-white solid.[2]

Data Presentation

The following table summarizes quantitative data from various cited protocols for the synthesis of Minoxidil from this compound.

ParameterProtocol 1[2]Protocol 2[3]Protocol 3[1]
Starting Material 13.08 mol120 kg0.16 g (1 mmol)
Reagent (Piperidine) 18.06 kg70 kg1.8 mL (18.2 mmol)
Solvent Piperidine (neat)Acetone (375 kg)Piperidine (neat)
Base NonePotassium Carbonate (207 kg)None
Temperature 103°C55-60°C106°C
Reaction Time 4 hours10 hours120 minutes
Crude Purity 97.39%Not specifiedNot specified
Final Purity 100%>92%Not specified
Final Yield 86.2%>75%80%
Purification Solvent Isopropanol / WaterIsopropanolHot Water

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow Figure 1: Minoxidil Synthesis Workflow Reactants This compound + Piperidine Reaction Condensation Reaction (Reflux, 4-10h) Reactants->Reaction Heat Crude_Isolation Cooling & Filtration Reaction->Crude_Isolation Crude_Product Crude Minoxidil Crude_Isolation->Crude_Product Purification Recrystallization (Isopropanol/Water) Crude_Product->Purification Final_Product Pure Minoxidil Purification->Final_Product

References

Application Notes and Protocols for the Functionalization of Pyrimidines using 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the functionalization of the pyrimidine ring using 2,6-diamino-4-chloropyrimidine 1-oxide as a versatile intermediate. The presence of the chloro substituent at the C4-position, activated by the N-oxide, makes this compound an excellent substrate for various nucleophilic substitution and cross-coupling reactions. These methodologies are crucial for the synthesis of novel pyrimidine derivatives with potential applications in medicinal chemistry and drug development.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The ability to functionalize the pyrimidine scaffold at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of new drug candidates. This compound is a key building block that allows for selective modification at the 4-position of the pyrimidine ring. The electron-withdrawing effect of the N-oxide group enhances the electrophilicity of the C4 carbon, facilitating its substitution by a wide range of nucleophiles.[1] This document outlines detailed experimental procedures for the synthesis of this compound and its subsequent use in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2,6-diamino-4-chloropyrimidine. Several oxidation methods have been reported, with two common procedures detailed below.

Protocol 1: Oxidation using m-Chloroperbenzoic acid (m-CPBA)

This protocol describes the oxidation of 2,6-diamino-4-chloropyrimidine using m-CPBA.

Experimental Protocol:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to yield the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield pure this compound.[1]

Table 1: Summary of Quantitative Data for Protocol 1

ParameterValue
Starting Material4-chloro-2,6-diaminopyrimidine
Reagentm-Chloroperbenzoic acid
Yield44.7%
Melting Point193 °C
Protocol 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

This method provides an industrially scalable and high-yield synthesis of this compound.[2]

Experimental Protocol:

  • Prepare a solution of 2,4-diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

  • Add sodium tungstate dihydrate (0.034 mol) at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise.

  • Heat the reaction mixture to 70-75°C for 4-5 hours.

  • Cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product by filtration.

Table 2: Summary of Quantitative Data for Protocol 2

ParameterValue
Starting Material2,4-Diamino-6-chloropyrimidine
CatalystSodium tungstate dihydrate
ReagentHydrogen peroxide
Yield92%

Pyrimidine Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4-position of this compound is readily displaced by various nucleophiles. This section provides a detailed protocol for the reaction with amines, exemplified by the synthesis of Minoxidil, and general guidance for reactions with other nucleophiles.

Protocol 3: Reaction with Amines (Synthesis of Minoxidil)

This protocol details the reaction of this compound with piperidine to form 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil).

Experimental Protocol:

  • Charge a reactor with 87 L of piperidine and 8.7 kg of 2,6-diamino-4-chloro-pyrimidine N-oxide.

  • Reflux the mixture for 3 hours with stirring.

  • Concentrate the reaction mixture to dryness, recovering the excess piperidine.

  • Add 22 L of water and reflux, distilling off 3-4 L of the solvent to remove any remaining piperidine.

  • Cool the mixture thoroughly.

  • Filter the solid product and wash with water.[3][4]

Table 3: Summary of Quantitative Data for Protocol 3

ParameterValue
Starting Material2,6-diamino-4-chloro-pyrimidine N-oxide
NucleophilePiperidine
Yield66.9%
Melting Point189 °C (decomposes)

General Guidance for Reactions with Other Nucleophiles (Thiols and Alcohols):

  • Reaction with Thiols: A suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to generate the thiolate in an aprotic solvent like DMF or THF. The reaction can then be carried out at room temperature or with gentle heating.

  • Reaction with Alcohols: To facilitate the reaction with alcohols, a stronger base like sodium hydride (NaH) is typically required to form the alkoxide. The reaction is usually performed in an anhydrous aprotic solvent.

Pyrimidine Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While specific examples utilizing this compound are not extensively documented, general protocols for similar aryl chlorides can be adapted.

General Protocol 4: Buchwald-Hartwig Amination

This reaction enables the coupling of amines with aryl halides.

Representative Experimental Protocol:

  • In a glovebox, combine this compound (1 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the reaction vessel and heat to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol 5: Suzuki Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a boronic acid or ester.

Representative Experimental Protocol:

  • To a reaction vessel, add this compound (1 mmol), the desired boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 mmol).

  • Add a solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

  • Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol 6: Sonogashira Coupling

This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne.

Representative Experimental Protocol:

  • To a Schlenk flask, add this compound (1 mmol), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2,6-Diamino-4-chloropyrimidine Oxidation Oxidation (m-CPBA or H2O2/Na2WO4) Start->Oxidation Reagents Product This compound Oxidation->Product Yields up to 92% Functionalization_Pathways cluster_reactions Functionalization Reactions Start This compound SNAr Nucleophilic Aromatic Substitution (e.g., Amines, Thiols, Alcohols) Start->SNAr Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Derivatives Functionalized Pyrimidine Derivatives SNAr->Derivatives Buchwald->Derivatives Suzuki->Derivatives Sonogashira->Derivatives

References

Application Notes and Protocols for Piperidine Detection in Urine using 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe a proposed method for the detection and quantification of piperidine in human urine using 2,6-Diamino-4-chloropyrimidine 1-oxide (DAPO) as a derivatizing reagent. Piperidine is a key structural motif in many pharmaceuticals and a potential biomarker for certain metabolic pathways and disease states. This document provides a theoretical framework and a hypothetical protocol for a chromogenic assay, which can be adapted for spectrophotometric or liquid chromatographic analysis. The underlying chemistry involves a nucleophilic aromatic substitution reaction, yielding a stable, colored product.

Introduction

Piperidine and its derivatives are fundamental components in a wide range of pharmacologically active compounds. Monitoring piperidine levels in urine can be crucial in clinical and forensic toxicology, as well as in pharmaceutical research for metabolism and pharmacokinetic studies.[1] this compound (DAPO) serves as an effective reagent for this purpose.[1][2] The N-oxide group in DAPO enhances the electrophilicity of the pyrimidine ring, facilitating the displacement of the chloro group by piperidine under mild conditions.[1] This reaction forms a stable substituted pyrimidine derivative, which is proposed to have distinct spectrophotometric properties, allowing for quantitative analysis.

Principle of Detection

The detection method is based on the nucleophilic substitution reaction between this compound and piperidine. The secondary amine of piperidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom on the pyrimidine ring. This results in the formation of 2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide and hydrochloric acid. The resulting product is a substituted diaminopyrimidine oxide, which is expected to exhibit a unique absorption spectrum, enabling its quantification.

cluster_reactants Reactants cluster_products Products DAPO This compound (DAPO) Product 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide (Colored Product) DAPO->Product + Piperidine Piperidine Piperidine HCl HCl

Caption: Reaction of DAPO with piperidine.

Materials and Reagents

  • This compound (DAPO)

  • Piperidine (analytical standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Human urine (drug-free, for standards and controls)

  • Spectrophotometer or HPLC-UV system

Experimental Protocols

Preparation of Reagents
  • DAPO Stock Solution (10 mM): Dissolve 16.06 mg of DAPO in 10 mL of methanol. Store at 4°C, protected from light.

  • Piperidine Standard Stock Solution (1 mg/mL): Dissolve 10 mg of piperidine in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of piperidine working standards by serial dilution of the stock solution in drug-free urine to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 1 mL of urine sample (standard, control, or unknown) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering hydrophilic compounds.

  • Elution: Elute the piperidine with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol.

start Urine Sample (1 mL) spe C18 SPE Cartridge Conditioning (Methanol -> Water) start->spe load Load Sample spe->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Methanol dry->reconstitute end Sample ready for Derivatization reconstitute->end

Caption: Urine sample preparation workflow.

Derivatization Protocol
  • To the 100 µL of reconstituted sample, add 100 µL of the 10 mM DAPO stock solution.

  • Add 50 µL of PBS (pH 7.4) to facilitate the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for analysis.

Analytical Measurement

4.4.1. Spectrophotometric Analysis (Screening)

  • Transfer the derivatized sample to a microplate or a cuvette.

  • Measure the absorbance at the wavelength of maximum absorption (λmax) of the DAPO-piperidine product (hypothetically determined to be around 350-450 nm, requiring empirical determination).

  • Construct a calibration curve by plotting the absorbance of the derivatized standards against their concentrations.

  • Determine the concentration of piperidine in the unknown samples from the calibration curve.

4.4.2. HPLC-UV Analysis (Confirmation and Quantification)

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 10% acetonitrile, ramping to 90% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor the elution at the λmax of the DAPO-piperidine product.

  • Quantification: Create a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

Data Presentation (Illustrative)

The following tables present hypothetical data to illustrate the expected performance of the assay. Note: This data is for illustrative purposes only and must be determined empirically.

Table 1: Hypothetical Performance Characteristics of the DAPO-Piperidine Assay

ParameterSpectrophotometric MethodHPLC-UV Method
Linearity Range (µg/mL)5 - 1001 - 50
Limit of Detection (LOD) (µg/mL)2.50.5
Limit of Quantification (LOQ) (µg/mL)5.01.0
Correlation Coefficient (r²)> 0.990> 0.995

Table 2: Hypothetical Recovery Data for Piperidine from Spiked Urine Samples

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.896
2525.5102
7573.598

Troubleshooting

  • Low Signal/Recovery: Ensure complete elution from the SPE cartridge. Optimize incubation time and temperature for the derivatization reaction. Check the stability of the DAPO reagent.

  • High Background: Ensure proper washing of the SPE cartridge to remove interfering matrix components. Analyze a blank urine sample to assess background levels.

  • Poor Peak Shape (HPLC): Adjust the mobile phase composition and gradient. Ensure the sample is fully dissolved in the reconstitution solvent.

Conclusion

The use of this compound as a derivatizing agent presents a promising and straightforward approach for the detection of piperidine in urine. The proposed protocol offers a basis for developing a validated analytical method suitable for various research and clinical applications. Further optimization and validation are necessary to establish the definitive performance characteristics of this assay.

References

Application Notes and Protocols for the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2,6-diamino-4-chloropyrimidine 1-oxide and its subsequent conversion into various derivatives. This compound serves as a crucial intermediate in the preparation of pharmacologically active molecules, most notably Minoxidil, a well-known antihypertensive agent and hair growth stimulant.[1] The protocols outlined below are based on established and scalable chemical transformations.

Synthetic Pathways

The synthesis of this compound derivatives typically follows a two-stage process:

  • N-oxidation: The pyrimidine ring of a suitable precursor, 2,4-diamino-6-chloropyrimidine, is oxidized to form the N-oxide.

  • Nucleophilic Substitution: The chlorine atom at the 4-position is subsequently displaced by a nucleophile to introduce desired functional groups.

A common synthetic strategy begins with the construction of the pyrimidine core, followed by chlorination and N-oxidation.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the synthesis of the key precursor, 2,4-diamino-6-chloropyrimidine, starting from 2,6-diaminopyrimidin-4(3H)-one.

Materials:

  • 2,6-Diaminopyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • To a stirred solution of phosphorus oxychloride (POCl₃) (19.17 mol), add 2,6-diamino-4-pyrimidinol (3.96 mol) at room temperature.

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Increase the temperature of the reaction mixture to 100-105 °C and maintain it for 8 hours.

  • After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

  • Cool the reaction mass to below 20 °C.

  • The resulting crude product can be used in the next step without further purification.

Protocol 2: N-oxidation of 2,4-Diamino-6-chloropyrimidine

This section details two effective methods for the N-oxidation of 2,4-diamino-6-chloropyrimidine.

Method A: Sodium Tungstate Catalyzed Oxidation with Hydrogen Peroxide

This method is highlighted as an industrially scalable process with high yield.[2]

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • Methanol

  • Sodium tungstate dihydrate

  • 50% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • Prepare a solution of 2,4-diamino-6-chloropyrimidine (3.46 mol) in methanol (2 L).

  • Add sodium tungstate dihydrate (0.034 mol) to the solution at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise to the mixture.

  • Heat the reaction mixture to 70-75 °C and maintain for 4-5 hours.

  • After the reaction is complete, cool the mixture to below 20 °C.

  • Add water to precipitate the product.

  • Isolate the this compound product via filtration.

Method B: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

Materials:

  • 4-Chloro-2,6-diaminopyrimidine

  • 3A Alcohol

  • m-Chloroperbenzoic acid (m-CPBA)

  • 10% Sodium hydroxide (NaOH) solution

  • Acetonitrile

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the mixture at 0-10 °C for 4 hours.

  • Filter the resulting solid.

  • Shake the solid for 2 hours in a 10% sodium hydroxide solution (0.24 mole).

  • Filter the solid, wash with water, and dry to yield the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine.[3]

Protocol 3: Synthesis of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide (Minoxidil)

This protocol describes the final step in the synthesis of Minoxidil from this compound.

Materials:

  • This compound

  • Piperidine

  • Acetone

  • Potassium carbonate

  • Isopropanol

Procedure:

  • Charge a reactor with piperidine and this compound.

  • Reflux the mixture for 3 hours with stirring.

  • Concentrate the mixture to dryness, recovering the excess piperidine.

  • Add water and reflux, distilling off a small amount of solvent to remove any remaining piperidine.[4]

  • Alternatively, the condensation can be carried out in acetone in the presence of potassium carbonate.

  • Recrystallize the crude product from isopropanol to obtain pure Minoxidil.

Data Presentation

CompoundStarting MaterialReagentsYieldMelting Point (°C)Reference
2,4-Diamino-6-chloropyrimidine2,6-Diaminopyrimidin-4(3H)-onePOCl₃80%-
This compound2,4-Diamino-6-chloropyrimidineH₂O₂, Sodium tungstate92%185 (decomposes)[2]
6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine4-Chloro-2,6-diaminopyrimidinem-CPBA, NaOH44.7%193[3]
2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil)2,6-diamino-4-chloro-pyrimidine N-oxidePiperidine66.9%189 (decomposes)[4]

Visualizations

Synthetic Workflow for this compound

G cluster_0 Synthesis of Precursor cluster_1 N-Oxidation cluster_2 Derivatization A 2,6-Diaminopyrimidin-4(3H)-one B 2,4-Diamino-6-chloropyrimidine A->B  POCl3 C This compound B->C  H2O2, Na2WO4  or m-CPBA D 2,6-Diamino-4-(substituted)pyrimidine 1-oxide derivatives (e.g., Minoxidil) C->D  Nucleophile  (e.g., Piperidine)

Caption: Overall synthetic workflow for this compound derivatives.

Key Signaling Pathway Analogy

While not a biological signaling pathway, the logical flow of the synthesis can be represented in a similar manner, highlighting the key transformations.

G start Starting Materials (Guanidinium chloride, Methyl cyanoacetate) intermediate1 2,6-Diaminopyrimidin-4(3H)-one start->intermediate1  NaOCH3, Methanol intermediate2 2,4-Diamino-6-chloropyrimidine intermediate1->intermediate2  POCl3 target This compound intermediate2->target  Oxidation  (e.g., H2O2/Na2WO4) product Therapeutically Active Derivatives (e.g., Minoxidil, Kopyrrol, Kopexil) target->product  Nucleophilic Substitution

Caption: Logical flow of key synthetic transformations.

References

Analytical Characterization of 2,6-Diamino-4-chloropyrimidine 1-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a critical intermediate and a known impurity in the synthesis of Minoxidil, a potent antihypertensive agent also widely used for the treatment of alopecia.[1][2][3][4] As a key regulatory starting material and potential impurity, its thorough characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₄H₅ClN₄O[5]
Molecular Weight160.56 g/mol [5]
CAS Number35139-67-4[5]
AppearanceWhite to off-white or light beige crystalline powder[6][7]
Melting Point185 °C (decomposes)[3][4]
SolubilitySparingly soluble in water[6]

Analytical Workflow

The comprehensive characterization of this compound involves a multi-step analytical workflow to confirm its identity, purity, and stability.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Thermal_Analysis Thermal Analysis (DSC/TGA) Sample->Thermal_Analysis Thermal Stability HPLC_UPLC HPLC / UPLC Dissolution->HPLC_UPLC Purity & Assay LC_MS LC-MS Dissolution->LC_MS Identity & Impurity Profiling NMR NMR Spectroscopy Dissolution->NMR Structure Elucidation UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Quantitative Analysis Data_Analysis Data Interpretation and Comparison HPLC_UPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Thermal_Analysis->Data_Analysis Reporting Certificate of Analysis & Reporting Data_Analysis->Reporting

Caption: Overall analytical workflow for the characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reverse-phase HPLC is employed to separate this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for related compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile buffers like phosphoric acid.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength in the range of 230-280 nm is expected to provide good sensitivity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of approximately 0.5-1.0 mg/mL.

Data Analysis: The purity of the sample is calculated using the area normalization method, where the percentage purity is the ratio of the main peak area to the sum of all peak areas. For accurate quantification, a reference standard of this compound should be used to create a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide unequivocal identification of the compound based on its retention time and mass-to-charge ratio (m/z).

Experimental Protocol:

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • LC Conditions: Similar to the HPLC method described above, but ensuring the use of MS-compatible mobile phases (e.g., with formic acid or ammonium acetate).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to detect the parent ion and potential fragments.

    • Capillary Voltage and Cone Voltage: These parameters should be optimized to achieve maximum signal intensity for the parent ion.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the mobile phase.

Data Analysis: The presence of the protonated molecule [M+H]⁺ at the expected m/z of 161.0 for C₄H₅ClN₄O confirms the identity of the compound. Fragmentation patterns obtained from MS/MS analysis can provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for more complex structural assignments if needed.

Data Analysis: The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the amino protons and the aromatic proton on the pyrimidine ring. A ¹H NMR spectrum of the related compound 2,4-diamino-6-chloropyrimidine shows signals at δ 6.64 (s, NH₂), δ 6.42 (s, NH₂), and δ 5.73 (s, Ar-H).[9] The presence of the N-oxide group in the target compound will likely influence the chemical shifts of the neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Measurement Range: Typically 4000-400 cm⁻¹.

Data Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

  • N-H stretching: Around 3400-3200 cm⁻¹ (from the amino groups).

  • C=N and C=C stretching: In the region of 1650-1550 cm⁻¹ (from the pyrimidine ring).

  • N-O stretching: Around 1300-1200 cm⁻¹.

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

UV-Visible Spectroscopy for Quantitative Analysis

Principle: UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a substance in solution. It can be used for quantitative analysis based on the Beer-Lambert law.

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which the compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Sample Preparation: Prepare a stock solution of known concentration and then a series of dilutions to create a calibration curve.

  • Measurement: Scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of the standard solutions and the sample solution at the λmax.

Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.

Thermal Analysis (DSC/TGA) for Stability Assessment

Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal properties of materials. DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.

  • DSC Parameters:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting and decomposition points (e.g., 30 °C to 300 °C).

    • Atmosphere: Typically under an inert atmosphere of nitrogen.

  • TGA Parameters:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

    • Atmosphere: Typically under an inert atmosphere of nitrogen.

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound, followed by an exothermic event if decomposition occurs. The TGA thermogram will show the temperature at which the compound begins to lose mass due to decomposition. The melting point is reported to be around 185 °C with decomposition.[3][4]

Summary of Quantitative Data

Analytical TechniqueParameterTypical Value
LC-MS [M+H]⁺161.0
¹H NMR (DMSO-d₆) Chemical Shifts (δ, ppm)Signals for amino and aromatic protons (specific shifts require experimental data)
Melting Point (DSC) Onset Temperature~185 °C (with decomposition)
TGA Onset of DecompositionExpected to be around the melting point

Logical Relationship Diagram

The following diagram illustrates the logical flow for identifying and characterizing this compound.

Characterization Logic cluster_spectro Spectroscopic Techniques cluster_chroma Chromatographic Techniques cluster_nmr NMR cluster_thermal Thermal Analysis Start Start: Unknown Sample Preliminary Preliminary Tests: Appearance, Solubility Start->Preliminary Spectroscopic_ID Spectroscopic Identification Preliminary->Spectroscopic_ID Chromatographic_Purity Chromatographic Purity & Identity Confirmation Spectroscopic_ID->Chromatographic_Purity Initial ID FTIR_Node FTIR UV_Vis_Node UV-Vis Structural_Confirmation Definitive Structural Confirmation Chromatographic_Purity->Structural_Confirmation Purity & m/z HPLC_Node HPLC LC_MS_Node LC-MS Thermal_Properties Thermal Properties & Stability Structural_Confirmation->Thermal_Properties Confirmed Structure NMR_Node ¹H & ¹³C NMR Final_Report Final Characterization Report Thermal_Properties->Final_Report DSC_TGA_Node DSC/TGA

Caption: Logical flow for the comprehensive characterization of the compound.

References

Application Notes and Protocols: The Role of 2,6-Diamino-4-chloropyrimidine 1-oxide in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-diamino-4-chloropyrimidine 1-oxide, a versatile intermediate in the development of a range of bioactive molecules. This document details its application in the synthesis of hair growth stimulants, kinase inhibitors, and dihydrofolate reductase inhibitors, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows.

Synthesis of Hair Growth Stimulants: Minoxidil, Kopyrrol, and Kopexil

This compound is a pivotal precursor in the industrial-scale synthesis of several well-known compounds used in hair loss treatments. The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution of the chlorine atom.

Quantitative Data: Bioactivity of Hair Growth Stimulants
CompoundTarget/MechanismObserved EffectReference
MinoxidilATP-sensitive potassium channel openerPromotes hair growth, prolongs anagen phase[1][2]
KopyrrolNot fully elucidated, similar to MinoxidilStimulates hair growth
KopexilPotassium channel openerRestores vitality of hair roots, prolongs growth phase[]
Experimental Protocols

Protocol 1.1: Synthesis of this compound

This protocol describes a novel and industrially scalable process for the N-oxidation of 6-chloro-2,4-diaminopyrimidine.

  • Materials: 6-chloropyrimidine-2,4-diamine, Methanol, Sodium Tungstate catalyst, Hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve 6-chloropyrimidine-2,4-diamine in methanol.

    • Add a catalytic amount of Sodium Tungstate.

    • Slowly add hydrogen peroxide to the mixture.

    • Reflux the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to precipitate the product.

    • Filter the solid, wash with cold methanol, and dry to obtain 2,6-diamino-4-chloro-pyrimidine N-oxide.

Protocol 1.2: Synthesis of Minoxidil (1)

This procedure outlines the conversion of the N-oxide intermediate to Minoxidil.

  • Materials: 2,6-diamino-4-chloro-pyrimidine N-oxide, Piperidine, Acetone, Potassium carbonate.

  • Procedure:

    • Suspend 2,6-diamino-4-chloro-pyrimidine N-oxide in acetone.

    • Add piperidine and potassium carbonate.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from isopropanol to yield pure Minoxidil.

Protocol 1.3: Synthesis of Kopyrrol (2)

This protocol details the synthesis of Kopyrrol through condensation with pyrrolidine.

  • Materials: 2,6-diamino-4-chloro-pyrimidine N-oxide, Pyrrolidine, Isopropanol.

  • Procedure:

    • React 2,6-diamino-4-chloro-pyrimidine N-oxide with pyrrolidine.

    • Monitor the reaction by TLC.

    • After completion, remove the excess pyrrolidine under reduced pressure.

    • Recrystallize the resulting solid from isopropanol to obtain pure Kopyrrol.

Protocol 1.4: Synthesis of Kopexil (3)

This protocol describes the synthesis of Kopexil via hydrogenation.

  • Materials: 2,6-diamino-4-chloro-pyrimidine N-oxide (50.0 g, 0.31 mol), Methanol (300 mL), 10% Palladium on carbon (Pd/C), Isopropanol (220 mL).

  • Procedure:

    • To a stirred solution of 2,6-diamino-4-chloro-pyrimidine N-oxide in methanol, add a catalytic amount of 10% Pd/C.

    • Stir the reaction mass under a hydrogen atmosphere for 8-10 hours.

    • Filter the reaction mixture through a celite bed and wash with methanol.

    • Distill the solvent and dissolve the crude product in isopropanol.

    • Heat the solution to 55-60 °C and stir for 60-90 minutes.

    • Cool the mixture to 5-10 °C and maintain for 10-12 hours to allow for crystallization.

    • Filter the solid, wash with cold isopropanol, and dry to yield Kopexil.

Visualizations

G cluster_synthesis Synthesis of Hair Growth Stimulants 2,6-Diamino-4-chloropyrimidine 2,6-Diamino-4-chloropyrimidine 2,6-Diamino-4-chloropyrimidine_1-oxide 2,6-Diamino-4-chloropyrimidine 1-oxide 2,6-Diamino-4-chloropyrimidine->2,6-Diamino-4-chloropyrimidine_1-oxide Oxidation (H₂O₂/Na₂WO₄) Minoxidil Minoxidil 2,6-Diamino-4-chloropyrimidine_1-oxide->Minoxidil Piperidine Kopyrrol Kopyrrol 2,6-Diamino-4-chloropyrimidine_1-oxide->Kopyrrol Pyrrolidine Kopexil Kopexil 2,6-Diamino-4-chloropyrimidine_1-oxide->Kopexil Hydrogenation (Pd/C)

Caption: Synthetic pathway to Minoxidil, Kopyrrol, and Kopexil.

G Minoxidil Minoxidil K_channel ATP-sensitive K+ channels Minoxidil->K_channel Opens Vasodilation Vasodilation K_channel->Vasodilation BloodFlow Increased Blood Flow Vasodilation->BloodFlow NutrientDelivery Enhanced Nutrient Delivery BloodFlow->NutrientDelivery AnagenPhase Prolonged Anagen Phase NutrientDelivery->AnagenPhase HairGrowth Hair Growth AnagenPhase->HairGrowth

Caption: Proposed mechanism of action for Minoxidil.

Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Derivatives of diaminopyrimidine are potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and survival.

Quantitative Data: In Vitro Activity of Diaminopyrimidine-based FAK Inhibitors
CompoundFAK IC₅₀ (nM)A549 Cell Line IC₅₀ (nM)MDA-MB-231 Cell Line IC₅₀ (nM)Reference
A12-13094[4]
11b2.75--[5]
12f1.87--[5]
TAE-226 (Control)5.5--[6]
Compound 244.65--[6]
Compound 450.6--[6]
Experimental Protocol

Protocol 2.1: General Synthesis of 2,4-Diaminopyrimidine-based FAK Inhibitors

This protocol outlines a general synthetic route towards novel FAK inhibitors, adapted from the synthesis of compound A12.[4]

  • Materials: 2,4,5-trichloropyrimidine, substituted anilines, various amine fragments, palladium catalyst, base (e.g., DIEA), solvents (e.g., isopropanol, DMF).

  • Procedure:

    • Step 1: First Nucleophilic Substitution. React 2,4,5-trichloropyrimidine with a substituted aniline (e.g., an aniline with a dimethylphosphine oxide group) in the presence of a base like DIEA in a suitable solvent such as isopropanol at elevated temperature. The C4 position of the pyrimidine is the most reactive site.

    • Step 2: Second Nucleophilic Substitution. The resulting intermediate is then reacted with a second, different substituted aniline (e.g., a 4-aminobenzoic acid derivative) under acidic or basic conditions to substitute the chlorine at the C2 position.

    • Step 3: Amide Coupling. The carboxylic acid functionality on the second aniline can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, DIEA) in a solvent like DMF.

    • Step 4: Deprotection (if necessary). If any of the amine fragments contain protecting groups (e.g., Boc), they are removed in a final step using appropriate deprotection conditions (e.g., TFA in DCM).

    • Purification. The final compounds are purified by column chromatography or recrystallization.

Visualizations

G cluster_workflow FAK Inhibitor Synthesis Workflow Start 2,4,5-Trichloropyrimidine Step1 Nucleophilic Substitution (Substituted Aniline 1) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Nucleophilic Substitution (Substituted Aniline 2) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Amide Coupling (Amine Fragment) Intermediate2->Step3 Protected_Product Protected Product Step3->Protected_Product Step4 Deprotection Protected_Product->Step4 Final_Product Final FAK Inhibitor Step4->Final_Product

Caption: General workflow for synthesizing FAK inhibitors.

G Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylates Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival FAK_Inhibitor FAK Inhibitor (Diaminopyrimidine derivative) FAK_Inhibitor->FAK Inhibits

Caption: Simplified FAK signaling pathway and point of inhibition.

Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

The diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis in both prokaryotes and eukaryotes.

Quantitative Data: In Vitro Activity of Diaminopyrimidine-based DHFR Inhibitors
CompoundTarget OrganismDHFR IC₅₀ (µM)MIC (µg/mL)Reference
Diaminopyrimidine derivativesCryptosporidium parvum< 0.1 to > 10-[7]
Dihydrophthalazine-appended DAPsBacillus anthracis-0.5 - 16[8]
Compound 16lMycobacterium tuberculosis H37Ra-6.25[9]
Experimental Protocol

Protocol 3.1: Synthesis of 2,4-Diaminopyrimidine Core-Based Anti-Tubercular Agents

This protocol describes the synthesis of 2,4-diaminopyrimidine derivatives as potential inhibitors of Mycobacterium tuberculosis DHFR.[9]

  • Materials: 2,4-diamino-6-hydroxypyrimidine, Phosphorus oxychloride (POCl₃), (S)- or (R)-2,3-isopropylideneglycerol, Sodium hydride (NaH), N-iodosuccinimide (NIS), various boronic acids, Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvents (e.g., DMSO, acetonitrile, dioxane/water).

  • Procedure:

    • Chlorination: Convert 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using POCl₃.[9]

    • Nucleophilic Substitution: React the chloro-pyrimidine with the sodium salt of (S)- or (R)-2,3-isopropylideneglycerol (formed with NaH) in DMSO.

    • Iodination: Iodinate the 5-position of the pyrimidine ring using NIS in acetonitrile.

    • Suzuki Coupling: Couple the iodo-pyrimidine with various aryl or heteroaryl boronic acids using a palladium catalyst and a base in a suitable solvent system (e.g., dioxane/water).

    • Deprotection: Remove the isopropylidene protecting group under acidic conditions to yield the final diol products.

    • Purification: Purify the final compounds by column chromatography.

Visualizations

G cluster_workflow DHFR Inhibitor Synthesis Workflow Start 2,4-Diamino-6-hydroxypyrimidine Step1 Chlorination (POCl₃) Start->Step1 Intermediate1 2,4-Diamino-6-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Iodination (NIS) Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Suzuki Coupling Intermediate3->Step4 Protected_Product Protected Product Step4->Protected_Product Step5 Deprotection Protected_Product->Step5 Final_Product Final DHFR Inhibitor Step5->Final_Product

Caption: Workflow for the synthesis of anti-tubercular DHFR inhibitors.

G DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR_enzyme->THF NADPH -> NADP+ DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis DHFR_Inhibitor DHFR Inhibitor (Diaminopyrimidine derivative) DHFR_Inhibitor->DHFR_enzyme Inhibits

Caption: Dihydrofolate reductase pathway and point of inhibition.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2,6-diamino-4-chloropyrimidine 1-oxide, a versatile intermediate in medicinal chemistry. The protocols and data presented herein are intended to serve as a valuable resource for the synthesis and development of novel therapeutic agents.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the N-oxide functionality, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chlorine atom by a wide range of nucleophiles, providing a straightforward route to a diverse library of 4-substituted 2,6-diaminopyrimidine 1-oxide derivatives. These derivatives have shown significant potential in drug discovery, with prominent examples including the antihypertensive and hair-growth stimulating agent Minoxidil, as well as potent anti-tubercular agents.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted product.

SNAr_Mechanism cluster_0 Reaction Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition End 4-Substituted 2,6-diaminopyrimidine 1-oxide + Cl- Intermediate->End Elimination

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr).

A typical experimental workflow for these reactions is outlined below. The specific conditions can be optimized based on the nucleophile's reactivity and the desired product's stability.

experimental_workflow start Start reagents Combine this compound, nucleophile, solvent, and optional base. start->reagents reaction Heat and stir the reaction mixture. Monitor progress by TLC or LC-MS. reagents->reaction workup Perform aqueous work-up. Extract with an organic solvent. reaction->workup purification Purify the crude product. (e.g., column chromatography, recrystallization) workup->purification characterization Characterize the final product. (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for nucleophilic substitution.

Applications in Drug Development

The 4-substituted 2,6-diaminopyrimidine 1-oxide scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Minoxidil: A Potassium Channel Opener

One of the most well-known derivatives is Minoxidil (2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide), which is widely used as an antihypertensive medication and for the treatment of androgenetic alopecia.[1] Minoxidil's mechanism of action involves its conversion to the active metabolite, minoxidil sulfate, which opens ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells.[2] This leads to hyperpolarization of the cell membrane and vasodilation, resulting in a decrease in blood pressure. In hair follicles, this action is thought to increase blood flow and stimulate hair growth.

Minoxidil_Pathway Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Sulfotransferase (SULT1A1) KATP_Channel ATP-sensitive K+ Channel (SUR2B/Kir6.x) Minoxidil_Sulfate->KATP_Channel Opens Adenosine_Signaling Adenosine Signaling Minoxidil_Sulfate->Adenosine_Signaling Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Hair_Growth Stimulation of Hair Growth Vasodilation->Hair_Growth Adenosine_Signaling->Hair_Growth

Figure 3: Simplified signaling pathway of Minoxidil's action.
Anti-Tubercular Agents: Dihydrofolate Reductase Inhibitors

Derivatives of 2,4-diaminopyrimidine have been investigated as potent inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a critical enzyme in the folate biosynthetic pathway. Inhibition of mt-DHFR disrupts the synthesis of essential precursors for DNA and amino acid synthesis, ultimately leading to bacterial cell death. The 2,4-diaminopyrimidine core mimics the natural substrate of the enzyme, while substituents at the 4-position can be designed to occupy a glycerol binding site unique to the mycobacterial enzyme, thereby enhancing selectivity over the human ortholog.

AntiTB_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Biosynthesis Inhibition of dTMP, Purine, and Methionine Synthesis THF->Biosynthesis mtDHFR M. tuberculosis Dihydrofolate Reductase (mt-DHFR) Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->mtDHFR Inhibits CellDeath Bacterial Cell Death Biosynthesis->CellDeath

Figure 4: Mechanism of action of 2,4-diaminopyrimidine anti-tubercular agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of 2,6-diamino-4-chloropyrimidine.

Materials:

  • 2,6-Diamino-4-chloropyrimidine

  • m-Chloroperbenzoic acid (m-CPBA)

  • 3A Ethanol

  • 10% Sodium hydroxide solution

  • Acetonitrile

  • Water (deionized)

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A ethanol.[3]

  • Cool the solution to 0-10 °C in an ice bath.[3]

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.[3]

  • Maintain the reaction mixture at 0-10 °C for 4 hours with stirring.[3]

  • Filter the resulting solid.[3]

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.[3]

  • Filter the solid, wash with water, and dry to yield the crude product.[3]

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield 14.8 g (44.7% yield) of this compound.[3]

Characterization:

  • Melting Point: 193 °C[3]

Protocol 2: Synthesis of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide (Minoxidil)

This protocol details the nucleophilic substitution of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Water (deionized)

Procedure:

  • Charge a reactor with 8.7 kg of 2,6-diamino-4-chloro-pyrimidine N-oxide and 87 L of piperidine.[2]

  • Reflux the mixture for 3 hours with stirring.[2]

  • Concentrate the reaction mixture to dryness to recover excess piperidine.[2]

  • Add 22 L of water to the residue and reflux, distilling off 3-4 L of the solvent to remove any remaining piperidine.[2]

  • Cool the mixture, filter the solid, and wash with water.

  • Dry the solid to obtain the final product.

Characterization:

  • Yield: 66.9%[2]

  • Melting Point: 189 °C (decomposes)[2]

Data Presentation

The following tables summarize the reaction of this compound with various nucleophiles.

NucleophileProductReaction ConditionsYield (%)M.p. (°C)Reference
Piperidine2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxideReflux in excess piperidine, 3h66.9189 (dec.)[2]
Pyrrolidine2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxideIsopropanol, refluxHigh-

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse array of 4-substituted derivatives with significant therapeutic potential. The straightforward SNAr chemistry allows for the introduction of various functional groups, leading to compounds with activities ranging from antihypertensive and hair growth stimulation to anti-tubercular effects. The protocols and information provided in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Catalytic Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide Using Sodium Tungstate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of various pharmacologically active compounds. A highly efficient and industrially viable method is described, employing sodium tungstate as a catalyst for the N-oxidation of 2,4-diamino-6-chloropyrimidine using hydrogen peroxide. This method offers significant advantages, including high yields, mild reaction conditions, and the use of a green oxidant.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of minoxidil, a potent antihypertensive agent also widely used for treating alopecia. Traditional oxidation methods often rely on stoichiometric amounts of peroxy acids, which can be hazardous and produce significant waste. The catalytic approach using sodium tungstate and hydrogen peroxide presents a safer, more sustainable, and cost-effective alternative. Sodium tungstate, in the presence of hydrogen peroxide, forms peroxotungstate species that act as the active oxidizing agent for the N-oxidation of the pyrimidine ring.

Data Presentation

The following table summarizes the quantitative data for the catalytic synthesis of this compound.

ParameterValueReference
Starting Material2,4-Diamino-6-chloropyrimidine[1][2]
CatalystSodium tungstate dihydrate[1]
Oxidant50% Hydrogen peroxide[1]
SolventMethanol[1]
Molar Ratio (Substrate:Catalyst)~100:1 (3.46 mol : 0.034 mol)[1]
Molar Ratio (Substrate:Oxidant)1:1.5 (3.46 mol : 5.19 mol)[1]
Reaction Temperature70-75°C[1]
Reaction Time4-5 hours[1]
Product Yield92%[1][2]

Experimental Protocols

Synthesis of Starting Material: 2,4-Diamino-6-chloropyrimidine

The precursor, 2,4-diamino-6-chloropyrimidine, can be synthesized from 2,4-diamino-6-hydroxypyrimidine.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride.

  • Heat the mixture to 97°C and stir for 17 hours.

  • After completion, cool the reaction mixture and slowly add it to ice water.

  • Heat the resulting solution to 90°C and stir for 1 hour to hydrolyze the excess POCl₃.

  • Cool the solution and adjust the pH to 8 using a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid (Yield: 85%).[3]

Catalytic Synthesis of this compound

This protocol details the sodium tungstate-catalyzed N-oxidation of 2,4-diamino-6-chloropyrimidine.

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • Methanol

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 50% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in methanol (2 L).

  • To this solution, add sodium tungstate dihydrate (0.034 mol) at room temperature with stirring.

  • Introduce 50% hydrogen peroxide (5.19 mol) dropwise to the mixture.

  • Heat the reaction mixture to 70-75°C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to below 20°C.

  • Add water to the cooled mixture to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash the product with water and dry to obtain this compound (Yield: 92%).[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation start1 2,4-Diamino-6-chloropyrimidine dissolve Dissolve Substrate in Methanol start1->dissolve start2 Methanol start2->dissolve start3 Sodium Tungstate Dihydrate add_catalyst Add Sodium Tungstate start3->add_catalyst start4 50% Hydrogen Peroxide add_oxidant Add H2O2 Dropwise start4->add_oxidant dissolve->add_catalyst add_catalyst->add_oxidant heat Heat to 70-75°C (4-5 hours) add_oxidant->heat cool Cool to <20°C heat->cool precipitate Precipitate with Water cool->precipitate filtrate Filter precipitate->filtrate product This compound filtrate->product reaction_pathway cluster_catalyst_activation Catalyst Activation cluster_oxidation N-Oxidation cluster_catalyst_regeneration Catalyst Regeneration Na2WO4 Sodium Tungstate (Na2WO4) PeroxoTungstate Peroxotungstate Species [W(O2)n]x- Na2WO4->PeroxoTungstate + H2O2 H2O2 Hydrogen Peroxide (H2O2) H2O2->PeroxoTungstate Product This compound PeroxoTungstate->Product Oxygen Transfer Substrate 2,4-Diamino-6-chloropyrimidine Substrate->Product N-Oxidation Regen_Na2WO4 Sodium Tungstate (Na2WO4) Product->Regen_Na2WO4 Catalyst Release Water Water (H2O) Product->Water + Byproduct Regen_Na2O4 Regen_Na2O4

References

Application Notes and Protocols for the N-oxidation of 2,6-diamino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-oxidation of nitrogen-containing heterocyclic compounds is a pivotal transformation in medicinal chemistry and drug development. The introduction of an N-oxide moiety can significantly alter the physicochemical properties of a molecule, often leading to enhanced aqueous solubility, modulated basicity, and the creation of new vectors for further chemical modification. For 2,6-diamino-4-chloropyrimidine, a versatile building block in the synthesis of various biologically active compounds, N-oxidation to 2,6-diamino-4-chloropyrimidine 1-oxide is a critical step in the preparation of numerous pharmaceutical agents. This document provides detailed experimental protocols for this transformation using various oxidizing agents and presents a comparative summary of the reaction parameters.

Comparative Data of N-oxidation Protocols

The following table summarizes the key quantitative data from different experimental setups for the N-oxidation of 2,6-diamino-4-chloropyrimidine and its analogs. This allows for a direct comparison of reaction conditions and outcomes.

Oxidizing AgentSubstrateSolventTemperatureReaction TimeYield (%)Reference
m-Chloroperoxybenzoic acid (m-CPBA)2,6-Diamino-4-chloropyrimidine3A Alcohol0-10°C4 hours44.7%[1]
Magnesium monoperoxyphthalate (MMPP)6-Chloro-2,4-diaminopyrimidineMethanol30-40°C1.5 hours66.9%[2]
Hydrogen Peroxide / Sodium Tungstate6-Chloro-2,4-diaminopyrimidineMethanolRefluxNot Specified92%
Hydrogen Peroxide / CoFe₂O₄6-Chloro-2,4-diaminopyrimidineEthanolReflux60 minutes95%[3]

Experimental Protocols

Detailed methodologies for the N-oxidation of 2,6-diamino-4-chloropyrimidine using three different oxidizing agents are provided below. These protocols are based on established and reliable synthetic methods.

Protocol 1: N-oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the N-oxidation of 2,6-diamino-4-chloropyrimidine using m-CPBA, a widely used and effective oxidizing agent for this class of compounds.

Materials:

  • 2,6-Diamino-4-chloropyrimidine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 3A Alcohol (denatured ethanol)

  • 10% Sodium hydroxide solution

  • Acetonitrile

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure: [1]

  • In a suitable round-bottom flask, dissolve 30 g (0.15 mole) of 2,6-diamino-4-chloropyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10°C using an ice-water bath.

  • While maintaining the temperature at 0-10°C, add 41.8 g (0.24 mole) of m-chloroperoxybenzoic acid to the stirred solution.

  • Continue stirring the mixture at 0-10°C for 4 hours.

  • After 4 hours, filter the resulting solid using a Büchner funnel.

  • Transfer the collected solid to a beaker and add a 10% sodium hydroxide solution (containing 0.24 mole of NaOH).

  • Stir the suspension for 2 hours at room temperature.

  • Filter the solid, wash it thoroughly with water, and dry it to obtain the crude product.

  • For purification, extract the crude product with 900 ml of boiling acetonitrile for 1 hour.

  • Filter the hot solution and allow the filtrate to cool, which will cause the product, this compound, to crystallize.

  • Collect the crystalline product by filtration and dry it under vacuum. This procedure is expected to yield approximately 14.8 g (44.7%) of the pure product.

Protocol 2: N-oxidation using Magnesium Monoperoxyphthalate (MMPP)

This method utilizes magnesium monoperoxyphthalate (MMPP), a stable and safe alternative to other peroxy acids.

Materials:

  • 6-Chloro-2,4-diaminopyrimidine (structurally isomeric to the target, protocol adaptable)

  • Magnesium monoperoxyphthalate (MMPP)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure: [2]

  • In a round-bottom flask, dissolve 11.7 kg of 6-chloro-2,4-diaminopyrimidine in 110 L of methanol.

  • Heat the mixture to 30-40°C with stirring until the solid is completely dissolved.

  • Over a period of 1.5 hours, add 25 kg of magnesium monoperoxyphthalate in portions, ensuring the temperature is maintained between 30-40°C.

  • After the addition is complete, continue to stir the reaction mixture at 30-40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture and filter off the solid byproducts.

  • The filtrate contains the desired 2,6-diamino-4-chloro-pyrimidine N-oxide. The product can be isolated by evaporation of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent. This process has been reported to yield 8.7 kg (66.9%) of the product.[2]

Protocol 3: Catalytic N-oxidation using Hydrogen Peroxide and Sodium Tungstate

This protocol presents a greener and more atom-economical approach using hydrogen peroxide as the oxidant in the presence of a sodium tungstate catalyst.

Materials:

  • 6-Chloro-2,4-diaminopyrimidine

  • Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (Na₂WO₄)

  • Methanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a stirred solution of 6-chloro-2,4-diaminopyrimidine in methanol in a round-bottom flask, add a catalytic amount of sodium tungstate.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2,4-Diamino-6-chloropyrimidine-3-oxide, can be isolated by filtration or by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization. This method has been reported to achieve a high yield of 92%.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the N-oxidation of 2,6-diamino-4-chloropyrimidine.

experimental_workflow start Start dissolve Dissolve 2,6-diamino- 4-chloropyrimidine in Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant react Stir at Controlled Temperature add_oxidant->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete isolate Isolate Crude Product (Filtration/ Evaporation) workup->isolate purify Purify Product (Recrystallization/ Chromatography) isolate->purify characterize Characterize Product (NMR, MS, mp) purify->characterize end End characterize->end

Caption: General workflow for the N-oxidation of 2,6-diamino-4-chloropyrimidine.

Conclusion

The N-oxidation of 2,6-diamino-4-chloropyrimidine is a well-established transformation that can be achieved through various methods. The choice of the oxidizing agent and reaction conditions can be tailored based on the desired scale, cost-effectiveness, and safety considerations. The protocols provided herein offer a comprehensive guide for researchers to perform this synthesis efficiently and effectively. The comparative data table allows for an informed decision on the most suitable method for a specific application.

References

Application Notes and Protocols: 2,6-Diamino-4-chloropyrimidine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of potent therapeutic agents. Its unique chemical structure, featuring a pyrimidine core with amino, chloro, and N-oxide functionalities, allows for versatile chemical modifications, leading to the development of drugs with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent pharmaceutical compounds and outlines their mechanisms of action.

Key Applications

The most notable application of this compound is in the synthesis of drugs targeting hair loss and hypertension. Specifically, it is a precursor to Minoxidil, Kopyrrol, and Kopexil.

Synthesis of Minoxidil

Minoxidil is a potent antihypertensive agent that also promotes hair growth and is widely used in the treatment of androgenetic alopecia.[1][2] The synthesis of Minoxidil from this compound involves a nucleophilic substitution reaction where the chloro group is displaced by piperidine.[3]

Synthesis of Kopyrrol and Kopexil

Kopyrrol (Pyrrolidinyl Diaminopyrimidine Oxide) and Kopexil (Diaminopyrimidine Oxide) are structural analogs of Minoxidil used in cosmetic formulations to combat hair loss.[4][5] Their synthesis also utilizes this compound as the starting material, with subsequent reaction with pyrrolidine for Kopyrrol and hydrogenation for Kopexil.[6]

Analytical Reagent

This compound can be employed as a reagent for the detection of piperidine in various samples, including urine.[3][7] The reaction between the two compounds forms a derivative that can be detected using analytical techniques.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,4-diamino-6-chloropyrimidine.

Method 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

  • Materials: 2,4-diamino-6-chloropyrimidine, m-chloroperbenzoic acid, chloroform, sodium sulfite.

  • Procedure:

    • Dissolve 150.0 kg of 2,4-diamino-6-chloropyrimidine solid in 310 kg of chloroform in a suitable reactor.

    • In a separate reactor, dissolve 189 kg of m-chloroperoxybenzoic acid in 620 kg of chloroform.

    • Slowly add the m-CPBA solution to the solution of 2,4-diamino-6-chloropyrimidine while maintaining the reaction temperature.

    • After the reaction is complete (monitored by TLC), the mixture is treated with a reducing agent like sodium sulfite to quench the excess peroxide.

    • The product is then isolated by filtration, washed, and dried.[8]

Method 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

  • Materials: 2,4-Diamino-6-chloropyrimidine, Sodium Tungstate, Hydrogen Peroxide (30%), Methanol.

  • Procedure:

    • To a solution of 2,4-diamino-6-chloropyrimidine in methanol, add a catalytic amount of Sodium Tungstate.

    • Add 30% hydrogen peroxide dropwise to the mixture.

    • Reflux the reaction mixture for 60 minutes.

    • Upon completion, the product is isolated. This method has been reported to give a high yield (95%).[9]

Protocol 2: Synthesis of Minoxidil
  • Materials: this compound, Piperidine, Acetone, Potassium Carbonate, Isopropanol.

  • Procedure:

    • Add 120 kg of 2,6-diamino-4-chloropyrimidine-1-oxide and 70 kg of piperidine to a reactor containing 375 kg of acetone and 207 kg of potassium carbonate.[8]

    • Reflux the mixture for 10 hours at 55-60 °C.[8]

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The crude product is isolated and then purified by recrystallization from isopropanol to yield pure Minoxidil.[6]

Protocol 3: Synthesis of Kopyrrol
  • Materials: this compound, Pyrrolidine, Isopropanol.

  • Procedure:

    • Condense 2,4-Diamino-6-chloropyrimidine-3-oxide with pyrrolidine.

    • The crude product is then recrystallized from isopropanol to yield pure Kopyrrol.[6]

Protocol 4: Synthesis of Kopexil
  • Materials: this compound, 10% Pd/C, Methanol.

  • Procedure:

    • To a stirred solution of 2,4-Diamino-6-chloropyrimidine-3-oxide in methanol, add a catalytic amount of 10% Pd/C.

    • Stir the reaction mixture under a hydrogen atmosphere for 8-10 hours.

    • Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield Kopexil.[6]

Quantitative Data

The biological activities of the key compounds synthesized from this compound are summarized below.

CompoundTarget/MechanismQuantitative DataReference
Minoxidil Sulfate ATP-sensitive potassium channel (KATP) openerIC50 = 0.14 µM for activation of KATP channels.[10]
Minoxidil Mitochondrial ATP-sensitive potassium channel (mitoKATP) activatorEC50 = 7.3 µM for mitoKATP channel activation.[11]
Minoxidil Sarcolemmal ATP-sensitive potassium channel (sarcKATP) activatorEC50 = 182.6 µM for sarcKATP channel activation.[11]
Minoxidil Upregulation of Vascular Endothelial Growth Factor (VEGF)DPC stimulated with 24 µmol/L minoxidil express six times more VEGF mRNA than controls.[12]
Minoxidil Hair Growth (Clinical Data)Increase in terminal hair density in men: +13.13 TH/cm² (5% solution) and +10.54 TH/cm² (2% solution) at 24 weeks.[9][13]
Minoxidil Hair Growth (Clinical Data)Increase in terminal hair density in women: +10.82 TH/cm² (5% solution) and +12.13 TH/cm² (2% solution) at 24 weeks.[9][13]
Kopexil Hair Growth (Clinical Data)In a study, the kopexil-treated group showed a 1.55 times higher number of hair follicles compared to the minoxidil group.[14]
Kopyrrol Acute Oral ToxicityLD50 (rat) = 820 mg/kg [14]
Kopyrrol Acute Oral ToxicityLD50 (mouse) = 780 mg/kg [14]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Minoxidil and its analogs involves the modulation of ion channels and growth factor expression in the hair follicle.

Minoxidil's Mechanism of Action

Minoxidil's active metabolite, minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle and hair follicles. This leads to vasodilation and increased blood flow to the hair follicles. Additionally, Minoxidil upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis. It also activates the β-catenin signaling pathway, which is crucial for maintaining the anagen (growth) phase of the hair cycle.

Minoxidil_Signaling_Pathway Minoxidil Minoxidil Sulfotransferase Sulfotransferase Minoxidil->Sulfotransferase Metabolism VEGF Upregulation of VEGF Expression Minoxidil->VEGF Beta_Catenin Activation of β-catenin Pathway Minoxidil->Beta_Catenin Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Sulfotransferase->Minoxidil_Sulfate KATP_Channel ATP-sensitive K+ Channel (KATP) Minoxidil_Sulfate->KATP_Channel Opens Hyperpolarization Hyperpolarization & Vasodilation KATP_Channel->Hyperpolarization Blood_Flow Increased Blood Flow to Hair Follicle Hyperpolarization->Blood_Flow Hair_Growth Hair Growth Blood_Flow->Hair_Growth Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->Hair_Growth Anagen_Phase Prolongation of Anagen Phase Beta_Catenin->Anagen_Phase Anagen_Phase->Hair_Growth

Caption: Signaling pathway of Minoxidil leading to hair growth.

Experimental Workflow: From Intermediate to Therapeutic Agent

The general workflow for utilizing this compound in drug synthesis is depicted below.

Synthesis_Workflow Start 2,4-Diamino-6-chloropyrimidine Oxidation Oxidation (e.g., m-CPBA or H2O2/Na2WO4) Start->Oxidation Intermediate This compound Oxidation->Intermediate Reaction1 Nucleophilic Substitution with Piperidine Intermediate->Reaction1 Reaction2 Nucleophilic Substitution with Pyrrolidine Intermediate->Reaction2 Reaction3 Hydrogenation (e.g., H2/Pd-C) Intermediate->Reaction3 Minoxidil Minoxidil Kopyrrol Kopyrrol Kopexil Kopexil Reaction1->Minoxidil Reaction2->Kopyrrol Reaction3->Kopexil

Caption: Synthetic workflow from the starting material to final products.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its application in the synthesis of Minoxidil, Kopyrrol, and Kopexil highlights its importance in the development of treatments for alopecia and hypertension. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working with this important scaffold. Further exploration of derivatives based on this core structure may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Diamino-4-chloropyrimidine 1-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the N-oxidation of 2,6-diamino-4-chloropyrimidine or its isomer 2,4-diamino-6-chloropyrimidine. Key oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a sodium tungstate catalyst, and monoperphthalic acid magnesium salt.

Q2: I am getting a low yield. What are the potential reasons?

A2: Low yields can result from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Side reactions: The oxidizing agent can react with other functional groups, or over-oxidation can occur.

  • Degradation of the product: The N-oxide product may be unstable under the reaction or work-up conditions.

  • Suboptimal stoichiometry: The molar ratio of the oxidizing agent to the starting material is critical and may need optimization.

  • Impure starting materials: Impurities in the 2,6-diamino-4-chloropyrimidine can interfere with the reaction.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts:

  • Control the reaction temperature: Lowering the temperature can increase the selectivity of the oxidation.

  • Use the correct stoichiometry: A slight excess of the oxidizing agent is often used, but a large excess can lead to over-oxidation.

  • Choose the appropriate solvent: The solvent can influence the reactivity of the oxidizing agent.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product, stopping the reaction at the optimal time.

Q4: What is the best way to purify the final product?

A4: Purification methods depend on the impurities present. Common techniques include:

  • Recrystallization: This is effective for removing small amounts of impurities. Acetonitrile is a commonly used solvent for recrystallization of the crude product.[1]

  • Column chromatography: This can be used to separate the product from byproducts with different polarities.

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities. For instance, after m-CPBA oxidation, washing with a basic solution like 10% sodium hydroxide can help remove the m-chlorobenzoic acid byproduct.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive oxidizing agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh batch of the oxidizing agent.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Extend the reaction time and monitor progress by TLC.
Formation of multiple spots on TLC (byproducts) - Over-oxidation of the desired product.- Reaction with other functional groups.- Reaction temperature is too high.- Reduce the amount of oxidizing agent.- Lower the reaction temperature.- Consider a more selective oxidizing agent.
Product decomposes during work-up - The N-oxide is unstable in acidic or basic conditions used during extraction.- High temperatures during solvent removal.- Use a milder work-up procedure, avoiding strong acids or bases if possible.- Use a rotary evaporator at low temperature and pressure to remove the solvent.
Difficulty in removing m-chlorobenzoic acid (from m-CPBA oxidation) - Incomplete removal during the basic wash.- Wash the organic layer multiple times with a saturated sodium bicarbonate solution.- If the byproduct persists, purification by column chromatography may be necessary. The byproduct is typically very polar.

Experimental Protocols

Synthesis of this compound

Method 1: Using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is based on a reported synthesis with a yield of approximately 44.7%.[1]

  • Dissolution: Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cooling: Cool the solution to 0-10 °C in an ice bath.

  • Addition of m-CPBA: Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Reaction: Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filtration: Filter the resulting solid.

  • Washing: Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours. Filter the solid, wash with water, and dry to obtain the crude product.

  • Purification: Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.[1]

Method 2: Using Hydrogen Peroxide and Sodium Tungstate

This method has been reported to achieve a yield of up to 92% for the isomeric 2,4-Diamino-6-chloropyrimidine-3-oxide.

  • Preparation: To a stirred solution of 2,4-Diamino-6-chloropyrimidine in methanol, add a catalytic amount of sodium tungstate.

  • Addition of Hydrogen Peroxide: Add hydrogen peroxide (30-50% aqueous solution) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain the product.

Method 3: Using Monoperphthalic Acid Magnesium Salt

A reported yield for this method is 66.9%.[2][3]

  • Dissolution: Dissolve 11.7 kg of 6-chloro-2,4-diaminopyrimidine in 110 L of methanol in a reactor and heat to 30-40°C with stirring until fully dissolved.[3]

  • Addition of Oxidant: Add 25 kg of magnesium monoperoxyphthalate over 1 hour and 30 minutes, maintaining the temperature at 30-40°C with cooling.[3]

  • Reaction: Stir the mixture for a few hours at the same temperature.

  • Work-up and Isolation: The product can be isolated by filtration and purified by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and its Isomer

Oxidizing AgentStarting MaterialSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference(s)
m-CPBA4-Chloro-2,6-diaminopyrimidine3A Alcohol0-10444.7[1]
H₂O₂ / Sodium Tungstate2,4-Diamino-6-chloropyrimidineMethanolRefluxNot Specified92
Monoperphthalic Acid Magnesium Salt6-Chloro-2,4-diaminopyrimidineMethanol30-40Not Specified66.9[2][3]

Visualizations

Experimental Workflow for m-CPBA Method```dot

mCPBA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-chloro-2,6-diaminopyrimidine in hot 3A alcohol B Cool solution to 0-10 °C A->B C Add m-CPBA B->C D Stir at 0-10 °C for 4 hours C->D E Filter solid D->E F Wash with 10% NaOH and water E->F G Extract with boiling acetonitrile F->G H Final Product G->H

References

Technical Support Center: Purification of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Diamino-4-chloropyrimidine 1-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound from a reaction mixture.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low Yield After Purification - Incomplete extraction from the crude solid. - Product loss during transfers. - Partial decomposition of the product.- Ensure the acetonitrile used for extraction is boiling. - Increase the extraction time or the number of extractions. - Minimize the number of transfer steps. - Ensure all equipment is clean and dry. - Avoid prolonged exposure to high temperatures.[1]
PUR-002 Product is Off-White or Colored - Presence of residual starting materials or by-products. - Decomposition of the product due to light or heat.[1]- Perform an additional wash with a non-polar solvent to remove less polar impurities. - Consider recrystallization from a suitable solvent like isopropanol. - Store the compound protected from light.[1]
PUR-003 HPLC Analysis Shows Impurities - Incomplete reaction. - Ineffective purification method for the specific impurities present.- If starting material (2,6-Diamino-4-chloropyrimidine) is detected, consider re-subjecting the crude product to the reaction conditions or improving the initial purification steps. - If unknown impurities are present, consider using column chromatography for separation.
PUR-004 Poor Solubility During Recrystallization - Incorrect solvent choice. - Insufficient solvent volume.- Test the solubility of the compound in a variety of solvents to find a suitable one where it is sparingly soluble at room temperature and highly soluble at elevated temperatures. The compound is slightly soluble in DMSO, Dichloromethane, and Methanol.[1]
PUR-005 Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated.- Choose a lower-boiling point solvent for recrystallization. - Add more solvent to the mixture and reheat until a clear solution is formed before cooling.

Frequently Asked Questions (FAQs)

1. What is the typical appearance of pure this compound?

Pure this compound is a white to off-white solid, typically in powder or particulate form.[1]

2. What are the recommended storage conditions for this compound?

The compound should be stored at 2-8°C, protected from light, and under a nitrogen atmosphere.[1] It is noted to be light-sensitive.[1]

3. What is the melting point of this compound?

The melting point is approximately 185°C with decomposition.[1][2]

4. What solvents are suitable for dissolving this compound?

It has slight solubility in DMSO, dichloromethane, and methanol.[1] For purification by extraction, boiling acetonitrile has been used effectively.[3]

5. Is this compound stable?

It is stable under recommended storage conditions but is sensitive to light.[1] Decomposition can occur at its melting point.[1][2]

Experimental Protocols

Protocol 1: Purification by Extraction

This protocol is based on a documented synthesis procedure where the crude product is purified by extraction.[3]

Objective: To purify crude this compound by removing impurities soluble in boiling acetonitrile.

Materials:

  • Crude this compound

  • Acetonitrile

  • Heating mantle with a stirrer

  • Round bottom flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product (e.g., 19.3 g) into a round bottom flask.

  • Add acetonitrile (e.g., 900 ml).

  • Heat the mixture to boiling with stirring for 1 hour.

  • Allow the mixture to cool slightly before filtering the hot solution through a Buchner funnel.

  • Wash the collected solid with a small amount of cold acetonitrile.

  • Dry the purified solid under vacuum.

ParameterValue
Crude Product19.3 g
Acetonitrile Volume900 ml
Extraction Time1 hour
Expected Yield ~44.7% [3]
Protocol 2: Purification by Recrystallization

This protocol is a general method for recrystallization, adapted for this compound. Isopropanol has been mentioned as a suitable solvent.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Isopropanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to just cover the solid.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture initial_workup Initial Work-up (e.g., Filtration, NaOH wash) crude->initial_workup extraction Extraction with Boiling Acetonitrile initial_workup->extraction Method 1 recrystallization Recrystallization (e.g., from Isopropanol) initial_workup->recrystallization Method 2 analysis Purity Analysis (e.g., HPLC, Melting Point) extraction->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

TroubleshootingTree Troubleshooting Decision Tree for Purification start Purification Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable (Color, HPLC)? check_yield->check_purity Yes low_yield Review Extraction/Transfer Steps (See PUR-001) check_yield->low_yield No impure Consider Recrystallization or Chromatography (See PUR-002, PUR-003) check_purity->impure No success Process Successful check_purity->success Yes low_yield->start Re-evaluate impure->start Re-purify

Caption: A decision tree for troubleshooting common purification issues.

References

common side reactions in the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diamino-4-chloropyrimidine 1-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the oxidizing agent is fresh and added in the correct stoichiometric ratio. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Optimize reaction time and temperature based on the chosen oxidation method.
Degradation of the product.- Maintain the recommended temperature throughout the reaction. - Avoid prolonged exposure to harsh acidic or basic conditions during workup.
Mechanical loss during workup.- Ensure complete precipitation of the product before filtration. - Use appropriate solvents for washing to minimize product loss.
Presence of Impurities in the Final Product Unreacted starting material (2,6-diamino-4-chloropyrimidine).- Increase the amount of oxidizing agent slightly. - Extend the reaction time, while monitoring for over-oxidation. - Purify the crude product by recrystallization.
m-chlorobenzoic acid (byproduct from m-CPBA oxidation).- Wash the crude product with a mild aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to remove the acidic byproduct.[1]
Over-oxidation of amino groups (formation of nitroso or nitro derivatives).- Carefully control the reaction temperature and the amount of oxidizing agent. - Use a milder oxidizing system if over-oxidation is persistent.
Formation of di-N-oxide.- Use a stoichiometric amount of the oxidizing agent. Excess oxidant can lead to the formation of di-N-oxide byproducts.[2]
Hydrolysis of the chloro group to a hydroxyl group.- Avoid high temperatures and prolonged exposure to aqueous acidic or basic conditions during workup and purification.[3][4]
Difficulty in Product Isolation Product is soluble in the reaction solvent.- If the product is soluble at room temperature, consider cooling the reaction mixture to induce precipitation. - If precipitation is insufficient, carefully concentrate the solution under reduced pressure.
Oily or gummy product instead of a solid.- This may indicate the presence of significant impurities. Purify the crude material using column chromatography. - Try triturating the oily residue with a non-polar solvent to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most probable side reactions include:

  • Over-oxidation of the amino groups: The amino groups on the pyrimidine ring can be further oxidized by strong oxidizing agents to form nitroso (-NO) or nitro (-NO2) derivatives.

  • Formation of the di-N-oxide: Both ring nitrogens of the pyrimidine can be oxidized, leading to the formation of a di-N-oxide byproduct, especially if an excess of the oxidizing agent is used.[2]

  • Hydrolysis of the chloro group: The chlorine atom at the 4-position can be susceptible to hydrolysis, particularly under harsh pH conditions or elevated temperatures, resulting in the formation of 2,6-diamino-4-hydroxypyrimidine 1-oxide.[3][4]

  • Ring opening: In some cases, strong oxidation of pyrimidine derivatives can lead to the cleavage of the pyrimidine ring.[5]

Q2: How can I minimize the formation of these byproducts?

A2: To minimize side reactions:

  • Control Reaction Conditions: Carefully control the reaction temperature and time as specified in the protocol.

  • Stoichiometry of Oxidant: Use the correct stoichiometric amount of the oxidizing agent to avoid over-oxidation.

  • Choice of Oxidant: For a cleaner reaction, consider using hydrogen peroxide with a tungstate catalyst, which can offer higher yields and purity.

  • Careful Workup: Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases to prevent hydrolysis of the chloro group.

Q3: What is the best method for purifying the crude this compound?

A3: A common and effective purification strategy involves:

  • Aqueous Wash: If using m-CPBA, wash the crude product with a dilute aqueous base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate solution) to remove the m-chlorobenzoic acid byproduct.[1][6]

  • Recrystallization: Recrystallize the washed crude product from a suitable solvent, such as acetonitrile, to remove unreacted starting material and other organic impurities.[6]

Q4: My final product appears discolored. What could be the reason?

A4: Discoloration can be due to the presence of trace impurities, possibly from over-oxidation or degradation. If the discoloration persists after standard purification, consider treating a solution of your product with activated carbon before the final recrystallization step.

Q5: Is this compound stable for long-term storage?

A5: The compound has been shown to be stable under various conditions. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture, at a cool and dry place.

Experimental Protocols

Synthesis via m-Chloroperbenzoic Acid (m-CPBA) Oxidation

Materials:

  • 2,6-Diamino-4-chloropyrimidine

  • m-Chloroperbenzoic acid (m-CPBA)

  • 3A Alcohol (Ethanol)

  • 10% Sodium hydroxide solution

  • Acetonitrile

Procedure:

  • Dissolve 30 g (0.15 mole) of 2,6-diamino-4-chloropyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour.

  • Cool the acetonitrile solution to induce crystallization and filter the purified product. This process yields approximately 14.8 g (44.7% yield) of this compound.[6]

Synthesis via Hydrogen Peroxide/Sodium Tungstate Catalysis

Materials:

  • 2,6-Diamino-4-chloropyrimidine

  • Methanol

  • Sodium tungstate dihydrate

  • 50% Hydrogen peroxide

  • Water

Procedure:

  • Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

  • Add sodium tungstate dihydrate (0.034 mol) to the solution at room temperature.

  • Slowly add 50% hydrogen peroxide (5.19 mol) dropwise.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • After the reaction is complete, cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product by filtration. This method has been reported to achieve a yield of up to 92%.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter m-CPBA Oxidation H₂O₂/Sodium Tungstate Catalysis Magnesium Monoperoxiphthalate H₂O₂/CoFe₂O₄ Nanocatalyst
Oxidizing Agent m-Chloroperbenzoic acidHydrogen peroxideMagnesium monoperoxiphthalateHydrogen peroxide
Catalyst NoneSodium tungstateNoneCobalt ferrite nanocatalyst
Solvent EthanolMethanolMethanol or EthanolEthanol
Reported Yield 44.7%[6]92%66.9%[7]95%[8]
Key Advantage Well-established method.High yield, industrially scalable.Good yield.High yield, reusable catalyst.[8]
Key Disadvantage Lower yield, byproduct removal.Requires catalyst.Requires catalyst synthesis.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_oxidation Oxidation cluster_product Product cluster_side_reactions Potential Side Reactions 2_6_diamino_4_chloropyrimidine 2,6-Diamino-4- chloropyrimidine Oxidation_Step Oxidation 2_6_diamino_4_chloropyrimidine->Oxidation_Step m-CPBA or H₂O₂/Catalyst Product 2,6-Diamino-4-chloro pyrimidine 1-oxide Oxidation_Step->Product Over_oxidation Over-oxidation of Amino Groups (Nitroso/Nitro) Oxidation_Step->Over_oxidation Di_N_oxide Di-N-oxide Formation Oxidation_Step->Di_N_oxide Hydrolysis Hydrolysis of Chloro Group Product->Hydrolysis Harsh pH/ High Temp

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Analyze_Crude_Product Analyze Crude Product (TLC, HPLC, NMR) Check_Reaction_Conditions->Analyze_Crude_Product Identify_Impurity Identify Major Impurity Analyze_Crude_Product->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Over_oxidation_Product Over-oxidation/ Di-N-oxide Identify_Impurity->Over_oxidation_Product Hydrolysis_Product Hydrolysis Product Identify_Impurity->Hydrolysis_Product Acidic_Byproduct Acidic Byproduct (e.g., m-chlorobenzoic acid) Identify_Impurity->Acidic_Byproduct Optimize_Reaction Optimize Reaction: - Increase oxidant/time - Recrystallize Unreacted_SM->Optimize_Reaction Modify_Conditions Modify Conditions: - Reduce oxidant/temp - Use milder oxidant Over_oxidation_Product->Modify_Conditions Control_Workup Control Workup: - Low temp - Neutral pH Hydrolysis_Product->Control_Workup Base_Wash Perform Aqueous Base Wash Acidic_Byproduct->Base_Wash

Caption: A workflow for troubleshooting common synthesis issues.

References

challenges in the purification of minoxidil from 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists facing challenges in the purification of minoxidil from its precursor, 2,6-Diamino-4-chloropyrimidine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of minoxidil from this compound?

A1: The primary impurities include:

  • Unreacted Starting Material: this compound (often referred to as Minoxidil Impurity A) is a common process impurity.[1][2][3]

  • Excess Reactant: Residual piperidine used in the condensation step.

  • Degradation Products: Minoxidil can degrade under certain environmental conditions, leading to related substances that affect potency and stability.[4]

  • Process-Related Impurities: Byproducts formed during the synthesis from raw materials or intermediates.[4]

Q2: Which analytical techniques are recommended for assessing the purity of synthesized minoxidil?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the purity of minoxidil and quantifying any related substances or impurities.[5][6] Reversed-phase HPLC with UV detection is a standard approach that can effectively separate minoxidil from its process and degradation impurities.[5][7]

Q3: What is the most effective method for purifying crude minoxidil?

A3: Recrystallization is the most common and effective technique for purifying crude minoxidil on a laboratory and industrial scale. The choice of solvent is critical and is based on the differential solubility of minoxidil and its impurities.

Troubleshooting Guide

Issue 1: The purity of my final minoxidil product is below the desired specification (e.g., >99.5%) after a single recrystallization.

  • Possible Cause 1: Inappropriate Solvent System. The chosen solvent may not provide a sufficient solubility difference between minoxidil and the persistent impurities at high and low temperatures.

  • Solution 1: Consult solubility data to select a more optimal solvent or solvent mixture. A common and effective system is a mixture of isopropanol and water, which has been shown to increase purity from 98.5% to over 99.7%.[8] Experiment with different ratios to maximize the removal of your specific impurities.

  • Possible Cause 2: Co-precipitation of Impurities. Rapid cooling of the recrystallization solution can trap impurities within the newly formed minoxidil crystals.

  • Solution 2: Employ a slower, controlled cooling process. Allowing the solution to cool gradually to room temperature before further cooling in an ice bath can lead to the formation of purer crystals.

  • Possible Cause 3: Highly Impure Crude Material. If the initial crude product has a very high level of impurities, a single recrystallization may be insufficient.

  • Solution 3: Perform a second recrystallization. Alternatively, consider a pre-purification wash of the crude solid with a solvent in which minoxidil is poorly soluble but the impurities are moderately soluble.

Issue 2: The yield is significantly low after the recrystallization step.

  • Possible Cause 1: High Solubility in Mother Liquor. A significant amount of minoxidil may remain dissolved in the solvent (mother liquor) after filtration, even at low temperatures.

  • Solution 1: Minimize the amount of hot solvent used to dissolve the crude product. Ensure you are only using enough to fully dissolve the solid. After filtration, you can attempt to recover a second crop of crystals by concentrating the mother liquor and cooling again, although this crop may be of lower purity.

  • Possible Cause 2: Premature Crystallization. The product may have crystallized on the filtration apparatus during hot filtration.

  • Solution 2: Ensure the filtration funnel and receiving flask are pre-heated before filtering the hot, saturated solution. This prevents a sudden drop in temperature that can induce premature crystallization.

Issue 3: The final product is off-white or colored, not a pure white crystalline solid.

  • Possible Cause 1: Presence of Colored Impurities. Trace impurities formed during the reaction may be intensely colored and persist through purification.

  • Solution 1: Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. The charcoal will adsorb colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.

Data Presentation

Table 1: Solubility of Minoxidil and Precursors in Various Solvents.

CompoundSolventSolubilityReference
Minoxidil Propylene Glycol~75 mg/mL[9]
Methanol~44 mg/mL
Ethanol~29 mg/mL[9]
Water~2.2 mg/mL[9]
Isopropanol~6.7 mg/mL
Acetone<0.5 mg/mL
Chloroform~0.5 mg/mL
This compound DMSOSlightly Soluble[1]
DichloromethaneSlightly Soluble[1]
MethanolSlightly Soluble[1]
2,4-Diamino-6-chloropyrimidine WaterSoluble[10]
EthanolMore Soluble[10]
MethanolMore Soluble[10]

Table 2: Comparison of Reported Minoxidil Recrystallization Protocols.

Solvent SystemInitial PurityFinal PurityYieldReference
Hot WaterNot Specified"Colorless crystalline solid"80% (overall)[11]
Isopropanol / Water97.39%100%86.2%[12]
IsopropanolNot Specified>99.5%Not Specified
Isopropanol / Water98.5%>99.7%90-95%[8]

Experimental Protocols

Protocol 1: Synthesis of Crude Minoxidil

This protocol is based on the nucleophilic substitution reaction between this compound and piperidine.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and piperidine (15-20 equivalents).

  • Heating: Heat the reaction mixture to the boiling point of piperidine (~106 °C) and maintain reflux with stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess piperidine by evaporation under reduced pressure.

  • Isolation: The resulting solid is the crude minoxidil. Wash the crude solid with water to remove any remaining piperidine salts. The crude product can then be dried before purification.

Protocol 2: Purification of Minoxidil by Recrystallization (Isopropanol/Water)

This protocol is effective for significantly increasing the purity of crude minoxidil.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude minoxidil. For every 1 gram of crude product, add 3-5 mL of isopropanol and 4-6 mL of purified water.

  • Heating: Heat the mixture with stirring on a hot plate to 80-85 °C until all the solid material has completely dissolved.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Transfer the hot, clear filtrate to a clean flask. Allow the solution to cool slowly to room temperature. Crystals of pure minoxidil should begin to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white, crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the purified minoxidil in a vacuum oven at 50-60 °C to a constant weight.

Protocol 3: Purity Analysis by RP-HPLC

This protocol outlines a general method for assessing the purity of the final product.[5][13]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 75 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is Methanol:Water (e.g., 35:65 v/v) with 2% acetic acid.[13] Another option is Methanol:Water:Acetonitrile with perchloric acid at pH 3.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 250 nm or 280 nm.[7]

  • Temperature: 25 °C.

  • Sample Preparation: Accurately weigh and dissolve a sample of the purified minoxidil in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.25 mg/mL).[13]

  • Injection: Inject a small volume (e.g., 20 µL) of the sample solution into the HPLC system.

  • Analysis: The purity is calculated by dividing the peak area of minoxidil by the total area of all peaks in the chromatogram.

Mandatory Visualizations

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants This compound + Piperidine Reaction Reflux at ~106°C for 2-4h Reactants->Reaction Workup Evaporate excess Piperidine (Reduced Pressure) Reaction->Workup Crude Crude Minoxidil Solid Workup->Crude Dissolve Dissolve Crude in hot Isopropanol/Water Crude->Dissolve Filter Hot Filtration (optional) (Removes insolubles) Dissolve->Filter Crystallize Slow Cooling & Ice Bath Filter->Crystallize Isolate Vacuum Filtration & Wash with cold Isopropanol Crystallize->Isolate Dry Dry under Vacuum Isolate->Dry Final Pure Minoxidil (>99.5%) Dry->Final HPLC Purity Check by HPLC Final->HPLC

Caption: Workflow for the synthesis and purification of minoxidil.

Start Purity < 99.5% after recrystallization? Check_Solvent Is the solvent system optimized? Start->Check_Solvent Yes Optimize_Solvent Action: Test different solvent ratios (e.g., Isopropanol/Water). Check_Solvent->Optimize_Solvent No Check_Cooling Was cooling slow and controlled? Check_Solvent->Check_Cooling Yes End Achieve Purity > 99.5% Optimize_Solvent->End Slow_Cooling Action: Allow solution to cool to RT before icing. Check_Cooling->Slow_Cooling No Check_Crude_Purity Is crude material heavily impure? Check_Cooling->Check_Crude_Purity Yes Slow_Cooling->End Recrystallize_Again Action: Perform a second recrystallization or add a charcoal treatment. Check_Crude_Purity->Recrystallize_Again Yes Check_Crude_Purity->End No Recrystallize_Again->End

Caption: Troubleshooting logic for low purity of minoxidil.

Reactant <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TD>2,6-Diamino-4-chloropyrimidine 1-oxideTD>TR>TABLE>> Product <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TD>Minoxidil<br/>(2,4-Diamino-6-(1-piperidinyl)-pyrimidine 3-oxide)TD>TR>TABLE>> Reactant->Product + Piperidine - HCl

Caption: Chemical reaction for the synthesis of minoxidil.

References

optimizing reaction conditions for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through the N-oxidation of 2,6-diamino-4-chloropyrimidine.[1][2] The starting material, 2,6-diamino-4-chloropyrimidine, can be synthesized from 2,4-diamino-6-hydroxypyrimidine by chlorination with phosphorus oxychloride (POCl₃).[3][4][5]

Q2: What are the common oxidizing agents used for the N-oxidation step?

Common oxidizing agents for the N-oxidation of 2,6-diamino-4-chloropyrimidine include:

  • m-Chloroperoxybenzoic acid (m-CPBA).[6]

  • Hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as sodium tungstate or cobalt ferrite magnetic nanoparticles.[2][7]

  • Monoperphthalic acid magnesium salt.[3][4]

Q3: What is the importance of this compound?

This compound is a key intermediate in the synthesis of pharmaceutically active molecules, most notably Minoxidil, a potent antihypertensive and hair growth stimulating agent.[2] The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution of the chlorine atom.[2]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Several factors can contribute to low yields. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. For the m-CPBA method, the reaction is typically held at 0-10°C for 4 hours.[6] For the H₂O₂/sodium tungstate method, the mixture is heated to 70-75°C for 4-5 hours.[2]

    • Reagent Quality: Use fresh, high-purity starting materials and reagents. m-CPBA can degrade over time, and the concentration of H₂O₂ solutions should be verified.

    • Catalyst Activity: If using a catalyst like sodium tungstate, ensure it has not been deactivated.

  • Product Degradation:

    • Temperature Control: Overheating during the reaction or workup can lead to decomposition. Maintain strict temperature control, especially during exothermic steps like quenching with water.

    • pH Control: During workup, ensure the pH is adjusted carefully. For instance, after chlorination with POCl₃, the reaction mass is typically quenched with ice and the pH adjusted to 6-7 with NaOH solution.

  • Inefficient Purification:

    • Precipitation: Ensure complete precipitation of the product from the solution. Cooling the mixture sufficiently can improve recovery.

    • Washing Steps: While washing the crude product is necessary to remove impurities, excessive washing can lead to loss of product if it has some solubility in the wash solvent. Use chilled solvents for washing.

Impurity Issues

Q5: My final product is impure. What are common side reactions and how can I minimize them?

  • Di-oxidation: Over-oxidation can lead to the formation of di-N-oxide species. To avoid this, use a stoichiometric amount of the oxidizing agent and maintain the recommended reaction temperature.

  • Unreacted Starting Material: If the reaction is incomplete, the starting material will contaminate the product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Side Products from Chlorination: In the synthesis of the precursor, 2,6-diamino-4-chloropyrimidine, the use of POCl₃ can lead to the formation of byproducts. Careful control of the reaction temperature (not exceeding 35°C during addition of triethylamine, then raising to 95-110°C) and a controlled quench are crucial.[8]

Q6: How can I effectively purify the crude this compound?

  • Recrystallization: This is a common and effective method for purifying the final product. Acetonitrile is a suitable solvent for recrystallization; the crude product can be extracted with boiling acetonitrile.[6] Isopropanol has also been mentioned as a recrystallization solvent for related compounds.

  • Washing: The crude solid obtained after filtration should be washed with water to remove inorganic salts and other water-soluble impurities.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Oxidation

Oxidizing SystemStarting MaterialSolventTemperatureTimeYieldReference
m-Chloroperbenzoic acid4-chloro-2,6-diaminopyrimidine3A alcohol0-10°C4 hours44.7%[6]
H₂O₂ / Sodium Tungstate6-chloropyrimidine-2,4-diamineMethanol70-75°C4-5 hours92%[2]
H₂O₂ / CoFe₂O₄ nanocatalyst6-chloro-2,4-diaminopyrimidineEthanolReflux60 min95%[7]
Monoperphthalic acid magnesium salt6-chloro-2,4-diaminopyrimidineMethanol or Ethanol30-40°C-66.9%[3][4]

Experimental Protocols

Protocol 1: Synthesis using m-Chloroperbenzoic Acid[6]

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid.

  • Maintain the mixture at 0-10°C for 4 hours.

  • Filter the mixture.

  • Shake the resulting solid for 2 hours in a 10% sodium hydroxide solution (0.24 mole).

  • Filter the solid, wash with water, and dry to yield the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified product.

Protocol 2: Synthesis using Hydrogen Peroxide and Sodium Tungstate[2]

  • Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

  • Add sodium tungstate dihydrate (0.034 mol) at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise.

  • Heat the reaction mixture to 70-75°C for 4-5 hours.

  • Cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product by filtration.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_n_oxidation N-Oxidation cluster_purification Purification DAHP 2,4-Diamino-6- hydroxypyrimidine DACP 2,6-Diamino-4- chloropyrimidine DAHP->DACP POCl3 N_Oxide 2,6-Diamino-4-chloro- pyrimidine 1-oxide DACP->N_Oxide Oxidizing Agent (e.g., m-CPBA, H2O2) Crude Crude Product N_Oxide->Crude Reaction Workup Pure Pure Product Crude->Pure Recrystallization

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield or Impure Product Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Check_Temp Was the temperature controlled correctly? Check_Completion->Check_Temp Yes Increase_Time Increase reaction time or adjust temperature. Check_Completion->Increase_Time No Check_Reagents Are reagents (e.g., m-CPBA) fresh? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize temperature control during reaction and workup. Check_Temp->Optimize_Temp No Use_Fresh_Reagents Use fresh, high- purity reagents. Check_Reagents->Use_Fresh_Reagents No Purification Are there impurities in the final product? Check_Reagents->Purification Yes End_Fail Further Optimization Needed Increase_Time->End_Fail Optimize_Temp->End_Fail Use_Fresh_Reagents->End_Fail Recrystallize Perform recrystallization (e.g., with acetonitrile). Purification->Recrystallize Yes End_Success Successful Synthesis Purification->End_Success No Recrystallize->End_Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

preventing the formation of impurities in 2,6-Diamino-4-chloropyrimidine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on impurity prevention and control.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of oxidizing agent can lead to the presence of unreacted 2,6-Diamino-4-chloropyrimidine starting material.

  • Degradation of Starting Material or Product: The starting material, 2,6-Diamino-4-chloropyrimidine, can be unstable under strongly alkaline conditions, and both the starting material and the N-oxide product can be sensitive to excessive heat and light.[1][2]

  • Inefficient Work-up and Purification: Product loss can occur during extraction, filtration, and recrystallization steps.

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Gradually increase the reaction time and monitor the progress by TLC or HPLC.

    • Ensure the reaction temperature is maintained at the optimal level for the chosen oxidizing agent.

    • Use a slight excess of the oxidizing agent, but avoid a large excess to prevent side reactions.

  • Control Reaction Environment:

    • If using a base, add it slowly and maintain a controlled pH.

    • Protect the reaction mixture from light by using an amber glass flask or covering the flask with aluminum foil.

    • Avoid excessive heating during the reaction and work-up.

  • Refine Purification Technique:

    • Ensure complete precipitation of the product before filtration.

    • Use appropriate and minimal amounts of solvent for washing and recrystallization to avoid product loss.

Issue 2: Presence of Unreacted 2,6-Diamino-4-chloropyrimidine in the Final Product

Possible Causes:

  • Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Low Reaction Temperature: The activation energy for the N-oxidation may not be reached at a lower temperature.

Suggested Solutions:

  • Adjust Stoichiometry: Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) in small increments.

  • Extend Reaction Duration: Monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer visible or is significantly diminished.

  • Increase Reaction Temperature: Cautiously increase the reaction temperature within the limits specified in the protocol, while monitoring for potential degradation.

Issue 3: Formation of Unknown Impurities

Possible Causes:

  • Over-oxidation: Use of a large excess of the oxidizing agent or prolonged reaction times at elevated temperatures can lead to the formation of di-N-oxides or other oxidized byproducts.

  • Side Reactions of the Oxidizing Agent:

    • m-Chloroperoxybenzoic acid (m-CPBA) can lead to the formation of m-chlorobenzoic acid as a byproduct, which may be difficult to remove completely.[3]

    • Hydrogen peroxide can decompose, especially in the presence of metal catalysts, leading to uncontrolled reactions.[4][5]

  • Hydrolysis of the Chloro Group: The chloro group on the pyrimidine ring can be susceptible to hydrolysis under certain pH conditions and elevated temperatures, leading to the formation of a hydroxylated impurity.

  • Degradation of the Pyrimidine Ring: Harsh reaction conditions (e.g., strong acid/base, high temperature) can lead to the cleavage of the pyrimidine ring.

Suggested Solutions:

  • Control Oxidizing Agent Addition: Add the oxidizing agent portion-wise or as a solution via a dropping funnel to maintain better control over the reaction exotherm and concentration.

  • Optimize Work-up Procedure:

    • For m-CPBA reactions, a basic wash (e.g., with sodium bicarbonate solution) during work-up can help remove the m-chlorobenzoic acid byproduct.[3]

    • When using hydrogen peroxide, ensure the complete quenching of the excess peroxide before product isolation.

  • Maintain Neutral or Mildly Acidic/Basic Conditions: Buffer the reaction mixture if necessary to avoid extreme pH values that could promote hydrolysis.

  • Use Milder Reaction Conditions: Explore using a lower reaction temperature for a longer duration to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 2,6-Diamino-4-chloropyrimidine: Due to incomplete reaction.

  • m-Chlorobenzoic acid: A byproduct when using m-CPBA as the oxidizing agent.[3]

  • Hydroxylated pyrimidine derivatives: Arising from the hydrolysis of the C4-chloro group.

  • Di-N-oxides: From over-oxidation of the pyrimidine ring.

Q2: How can I monitor the progress of the reaction to avoid incomplete reaction or over-oxidation?

A2: Thin-layer chromatography (TLC) and High-performance liquid chromatography (HPLC) are effective techniques.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/methanol) to separate the starting material, product, and major byproducts. The disappearance of the starting material spot and the appearance of the product spot can be monitored.

  • HPLC: An HPLC method can provide quantitative information on the conversion of the starting material and the formation of the product and impurities over time.

Q3: Which oxidizing agent is better: m-CPBA or hydrogen peroxide?

A3: Both have their advantages and disadvantages:

  • m-CPBA: It is a relatively selective and efficient oxidizing agent. However, it can be expensive, and the removal of the m-chlorobenzoic acid byproduct can sometimes be challenging.[3][6]

  • Hydrogen Peroxide: It is an inexpensive and environmentally friendly oxidizing agent, with water as its main byproduct. However, its reactivity can be less selective and may require a catalyst (e.g., sodium tungstate), and careful control of temperature is necessary to prevent decomposition.[4]

The choice of oxidizing agent often depends on the scale of the reaction, cost considerations, and the desired purity of the final product.

Q4: What is the role of a catalyst, such as sodium tungstate, when using hydrogen peroxide?

A4: Sodium tungstate acts as a catalyst to activate the hydrogen peroxide, making it a more effective oxidizing agent for the N-oxidation of the pyrimidine ring. This allows the reaction to proceed under milder conditions and often with higher efficiency.

Q5: How should I purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying the crude product. Suitable solvents for recrystallization include acetonitrile, ethanol, or mixtures of ethanol and water. The choice of solvent will depend on the impurity profile of the crude material.

Data Presentation

Table 1: Comparison of Different Synthetic Routes for this compound

Parameterm-CPBA OxidationHydrogen Peroxide/Sodium Tungstate Oxidation
Starting Material 2,6-Diamino-4-chloropyrimidine2,6-Diamino-4-chloropyrimidine
Oxidizing Agent m-Chloroperoxybenzoic acidHydrogen peroxide
Catalyst NoneSodium tungstate
Typical Solvent 3A Ethanol, AcetonitrileMethanol
Reaction Temperature 0-10 °C70-75 °C
Typical Reaction Time 4 hours4-5 hours
Reported Yield ~45%~92%
Key Byproducts m-Chlorobenzoic acidWater
Reference [6]

Experimental Protocols

Protocol 1: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

  • Dissolution: Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cooling: Cool the solution to 0-10 °C in an ice bath.

  • Addition of m-CPBA: Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Reaction: Stir the mixture at 0-10 °C for 4 hours.

  • Filtration: Filter the resulting solid.

  • Washing: Wash the solid with water.

  • Drying: Dry the solid to yield the crude product.

  • Purification: Extract the crude product with boiling acetonitrile for 1 hour to yield purified this compound.[6]

Protocol 2: Synthesis using Hydrogen Peroxide and Sodium Tungstate

  • Preparation: In a suitable reactor, prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

  • Catalyst Addition: Add sodium tungstate dihydrate (0.034 mol) to the solution at room temperature.

  • Hydrogen Peroxide Addition: Slowly add 50% hydrogen peroxide (5.19 mol) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 70-75 °C and maintain for 4-5 hours.

  • Cooling and Precipitation: Cool the reaction mixture to below 20 °C and add water to precipitate the product.

  • Isolation: Isolate the product by filtration.

  • Washing and Drying: Wash the solid with water and dry to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_mCPBA m-CPBA Oxidation cluster_H2O2 Hydrogen Peroxide Oxidation A1 Dissolve Starting Material in Hot Alcohol A2 Cool to 0-10 °C A1->A2 A3 Add m-CPBA A2->A3 A4 React for 4h A3->A4 A5 Filter & Wash A4->A5 A6 Purify by Recrystallization A5->A6 B1 Dissolve Starting Material in Methanol B2 Add Sodium Tungstate B1->B2 B3 Add H2O2 Dropwise B2->B3 B4 Heat to 70-75 °C for 4-5h B3->B4 B5 Cool & Precipitate B4->B5 B6 Filter, Wash & Dry B5->B6

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_impurities Impurity Impurity Detected in Product Unreacted_SM Unreacted Starting Material? Impurity->Unreacted_SM Unknown_Impurity Unknown Impurity? Impurity->Unknown_Impurity Unreacted_SM->Unknown_Impurity No Incomplete_Rxn Incomplete Reaction: - Increase reaction time - Increase temperature cautiously - Increase oxidant stoichiometry Unreacted_SM->Incomplete_Rxn Yes Over_Oxidation Over_Oxidation Unknown_Impurity->Over_Oxidation Consider Over-oxidation Hydrolysis Hydrolysis Unknown_Impurity->Hydrolysis Consider Hydrolysis Degradation Degradation Unknown_Impurity->Degradation Consider Degradation Over_Oxidation_Sol Solution: - Decrease oxidant stoichiometry - Control oxidant addition rate - Reduce reaction temperature/time Over_Oxidation->Over_Oxidation_Sol Hydrolysis_Sol Solution: - Control pH - Lower reaction temperature - Minimize water content Hydrolysis->Hydrolysis_Sol Degradation_Sol Solution: - Use milder reaction conditions - Protect from light and heat Degradation->Degradation_Sol

Caption: Troubleshooting decision tree for impurity formation.

References

Technical Support Center: Large-Scale Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Inefficient oxidizing agent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Avoid excessive heating and prolonged reaction times. - Optimize the reaction temperature for the specific oxidizing agent used. For instance, with m-CPBA, the reaction is typically conducted at 0-10°C. - Consider using a more efficient oxidizing system, such as hydrogen peroxide with a sodium tungstate catalyst, which has been reported to give yields up to 92%.
Formation of Impurities - Side reactions due to the oxidizing agent. - Over-oxidation of the starting material or product. - Residual starting materials or reagents.- When using m-CPBA, the main byproduct is m-chlorobenzoic acid, which can be removed by washing the crude product with a basic solution like 10% sodium hydroxide. - Control the stoichiometry of the oxidizing agent to prevent over-oxidation. - Ensure efficient purification of the intermediate, 2,4-Diamino-6-chloropyrimidine, before the oxidation step.
Difficulty in Product Isolation and Purification - The product may be contaminated with byproducts or unreacted starting materials. - The crude product may be an oil or a sticky solid.- Recrystallization is a common method for purification. Acetonitrile and isopropanol have been used for the purification of related compounds.[1] - Washing the crude product with appropriate solvents can help remove impurities. For instance, washing with water is a common step.[1]
Exothermic Reaction is Difficult to Control at Scale - The N-oxidation reaction can be exothermic, leading to temperature control issues in large reactors.- Ensure the reactor has adequate cooling capacity. - Add the oxidizing agent portion-wise or via a syringe pump to control the rate of reaction and heat generation. - For the synthesis with magnesium monoperoxyphthalate, it is recommended to add the reagent in portions over a period of time while maintaining the temperature at 30-40°C.
Safety Concerns with Reagents - Use of hazardous reagents like phosphorus oxychloride (POCl₃) for the synthesis of the precursor. - Handling of potentially unstable oxidizing agents like m-CPBA.- Follow strict safety protocols when handling POCl₃, including the use of personal protective equipment (PPE) and working in a well-ventilated area. - m-CPBA should be stored at low temperatures and handled with care to avoid shock or friction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The most common methods involve the N-oxidation of 2,4-Diamino-6-chloropyrimidine. Historically, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) have been used.[1] More recent and industrially scalable methods utilize hydrogen peroxide in the presence of a sodium tungstate catalyst, which offers high yields and avoids the use of more expensive and hazardous reagents. Another patented industrial process uses magnesium monoperoxyphthalate.

Q2: What are the critical process parameters to control during the N-oxidation step?

A2: The critical parameters to control are temperature, rate of addition of the oxidizing agent, and stirring efficiency. The N-oxidation reaction is often exothermic, so maintaining the optimal temperature is crucial to prevent side reactions and ensure product stability. Efficient stirring is necessary to ensure homogeneity, especially in large-volume reactors.

Q3: How can the purity of the final product be improved?

A3: The purity of this compound can be improved through recrystallization. Solvents such as acetonitrile have been reported for the extraction and purification of the crude product.[1] Washing the crude solid with water and a dilute basic solution can also help remove acidic byproducts, such as m-chlorobenzoic acid when m-CPBA is used as the oxidant.

Q4: What are the safety precautions for handling the precursor, 2,4-Diamino-6-chloropyrimidine, and the oxidizing agents?

A4: The precursor, 2,4-Diamino-6-chloropyrimidine, is synthesized using phosphorus oxychloride (POCl₃), which is a corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood. Oxidizing agents like m-CPBA can be shock-sensitive and should be handled with care.

Q5: Are there any greener alternatives for the synthesis of this compound?

A5: The use of hydrogen peroxide with a sodium tungstate catalyst is considered a greener alternative to methods employing peroxy acids like m-CPBA. This is because the byproduct is water, and it avoids the use of chlorinated reagents and the generation of chlorinated waste.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Method Oxidizing Agent Solvent Temperature Reaction Time Yield Reference
Method Am-Chloroperbenzoic acid (m-CPBA)3A Alcohol0-10°C4 hours44.7%[1]
Method BHydrogen Peroxide / Sodium TungstateMethanolRefluxNot Specified92%
Method CMagnesium monoperoxyphthalateMethanol30-40°C1.5 hours (addition)66.9%[2]

Experimental Protocols

Method 1: Synthesis using m-Chloroperbenzoic Acid (Lab Scale)

This protocol is based on a literature procedure.[1]

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0°-10° C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0°-10° C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and stir for 2 hours.

  • Filter the solid, wash with water, and dry to yield the crude product.

  • For further purification, extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield 14.8 g (44.7% yield) of this compound.

Method 2: Industrial Scale Synthesis using Magnesium Monoperoxyphthalate

This protocol is adapted from a patent for a large-scale synthesis.

  • Charge a 250 L multi-purpose glass-lined reactor with 110 L of methanol and 11.7 kg of 6-chloro-2,4-diaminopyrimidine.

  • Heat the mixture to 30-40°C with stirring until the solid dissolves.

  • Add 25 kg of magnesium monoperoxyphthalate in portions over 1 hour and 30 minutes, maintaining the temperature between 30-40°C by cooling.

  • After the addition is complete, continue stirring at 30-40°C for a specified period, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter the solid.

  • Wash the solid with water and dry to obtain 8.7 kg (66.9% yield) of 2,6-diamino-4-chloro-pyrimidine N-oxide.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation N-Oxidation cluster_purification Purification Guanidine Guanidine Hydroxypyrimidine 2,6-Diamino-4-hydroxypyrimidine Guanidine->Hydroxypyrimidine Methyl Cyanoacetate Chloropyrimidine 2,6-Diamino-4-chloropyrimidine Hydroxypyrimidine->Chloropyrimidine POCl3 Product Crude this compound Chloropyrimidine->Product Oxidizing Agent Purified_Product Pure this compound Product->Purified_Product Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Oxidation_Methods cluster_oxidants Oxidizing Agents Starting_Material 2,6-Diamino-4-chloropyrimidine mCPBA m-CPBA Starting_Material->mCPBA H2O2_Na2WO4 H2O2 / Na2WO4 Starting_Material->H2O2_Na2WO4 MMPP Magnesium Monoperoxyphthalate Starting_Material->MMPP Product This compound mCPBA->Product H2O2_Na2WO4->Product MMPP->Product

Caption: Common oxidizing agents for the N-oxidation step.

References

effect of reaction parameters on the purity of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of the antihypertensive and hair-growth stimulating drug, Minoxidil.[1][2] It also serves as a reagent for the detection of piperidine in urine samples.[1]

Q2: What are the common starting materials for the synthesis of this compound?

A2: The most common starting material is 2,4-diamino-6-chloropyrimidine (also referred to as 6-chloro-2,4-diaminopyrimidine).[1][3] The synthesis involves the N-oxidation of this precursor.

Q3: What oxidizing agents are typically used for the N-oxidation step?

A3: A variety of oxidizing agents can be used, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and magnesium monoperphthalate.[1][3][4] The choice of oxidizing agent can influence reaction conditions and yield.

Q4: Are catalysts required for the oxidation reaction?

A4: While the reaction can proceed without a catalyst, the use of catalysts like sodium tungstate or cobalt ferrite (CoFe₂O₄) magnetic nanoparticles with hydrogen peroxide has been shown to significantly improve yields and reaction conditions, making the process more efficient and suitable for industrial scale-up.[1][5]

Q5: What is a common impurity in the synthesis of this compound?

A5: this compound is itself listed as "Minoxidil Impurity A".[2][6] Unreacted 2,4-diamino-6-chloropyrimidine is also a potential impurity if the reaction does not go to completion.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for the recommended duration. For instance, with m-CPBA, a reaction time of 4 hours at 0-10°C is suggested.[4] With H₂O₂ and a sodium tungstate catalyst, a duration of 4-5 hours at 70-75°C is recommended.[1] - Temperature: Maintain the optimal reaction temperature. Some methods require low temperatures (0-10°C), while others necessitate heating (70-75°C).[1][4] Deviations can slow down the reaction rate.
Suboptimal Oxidizing Agent Amount - Stoichiometry: Use the correct molar ratio of the oxidizing agent to the starting material. For example, a protocol using m-CPBA specifies 0.24 moles of the oxidant for 0.15 moles of the pyrimidine derivative.[4]
Inefficient Catalyst Activity - Catalyst Loading: Ensure the correct amount of catalyst is used. One procedure specifies 0.034 moles of sodium tungstate dihydrate for 3.46 moles of the starting material.[1] - Catalyst Quality: Use a high-purity catalyst. Deactivated or impure catalysts can lead to lower conversion rates.
Product Loss During Work-up - Precipitation: When precipitating the product with water, ensure the solution is sufficiently cooled (e.g., below 20°C) to minimize its solubility in the mother liquor.[1] - Extraction/Filtration: Be meticulous during filtration and washing steps to avoid mechanical loss of the product.
Issue 2: Low Purity of the Final Product
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Material - Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[3][7] - Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
Formation of Byproducts - Temperature Control: Overheating can lead to the formation of degradation products. Strictly adhere to the recommended temperature profile for the chosen method. For instance, the m-CPBA method emphasizes maintaining the temperature at 0-10°C.[4] - pH Control: In some procedures, the pH is adjusted during work-up. Incorrect pH can lead to the formation of or failure to remove certain impurities. For example, in the synthesis of the precursor, adjusting the pH to 7-8 is crucial for precipitation.
Ineffective Purification - Recrystallization: If the crude product has low purity, perform a recrystallization from a suitable solvent. Acetonitrile and isopropanol have been used for purification in related syntheses.[4] - Washing: Ensure the filtered product is thoroughly washed with water to remove any water-soluble impurities.[4]

Quantitative Data Summary

Oxidizing Agent Catalyst Solvent Temperature Time Yield Reference
m-Chloroperbenzoic acidNone3A alcohol0-10°C4 hours44.7% (of purified product)[4]
Hydrogen peroxideSodium tungstateMethanol70-75°C4-5 hours92%[1]
Hydrogen peroxideCoFe₂O₄ MNPsEthanolReflux60 minutes95%[1][5]
Magnesium monoperphthalateNoneMethanol30-40°C5-6 hours66.9%[3][8]

Experimental Protocols

Method 1: Oxidation with m-Chloroperbenzoic Acid
  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the mixture at 0-10°C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • For purification, extract the crude product with 900 ml of boiling acetonitrile for 1 hour.[4]

Method 2: Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate
  • Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

  • Add sodium tungstate dihydrate (0.034 mol) at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • Cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product via filtration.[1]

Visualizations

experimental_workflow_mCPBA cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 4-chloro-2,6-diaminopyrimidine dissolve Dissolve in hot 3A alcohol start->dissolve cool Cool to 0-10°C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react React for 4 hours at 0-10°C add_mcpba->react filter1 Filter solid react->filter1 base_wash Wash with 10% NaOH filter1->base_wash filter2 Filter and wash with water base_wash->filter2 dry Dry crude product filter2->dry purify Purify with boiling acetonitrile dry->purify end_product Pure 2,6-Diamino-4-chloropyrimidine 1-oxide purify->end_product

Caption: Experimental workflow for the synthesis of this compound using m-CPBA.

parameter_effects cluster_params Reaction Parameters cluster_outcomes Product Outcomes temp Temperature purity Purity temp->purity Too high may increase byproducts yield Yield temp->yield Too low may decrease conversion time Reaction Time time->purity Too short leads to unreacted starting material time->yield Too short decreases yield oxidant Oxidant:Substrate Ratio oxidant->purity Insufficient amount leaves starting material oxidant->yield Key for high conversion catalyst Catalyst Presence catalyst->purity Can enable milder conditions, improving purity catalyst->yield Can significantly increase yield

References

removal of unreacted 2,6-diamino-4-chloropyrimidine in minoxidil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 2,6-diamino-4-chloropyrimidine during minoxidil synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 2,6-diamino-4-chloropyrimidine from a minoxidil synthesis reaction mixture?

A1: The most common methods leverage the solubility differences between minoxidil and 2,6-diamino-4-chloropyrimidine. These include:

  • Recrystallization: This is the most widely used technique. Crude minoxidil is dissolved in a suitable solvent or solvent system at an elevated temperature and then allowed to cool, causing the less soluble minoxidil to crystallize while the more soluble 2,6-diamino-4-chloropyrimidine remains in the mother liquor.[1]

  • Column Chromatography: This method can be employed for high-purity requirements, separating compounds based on their differential adsorption to a stationary phase.[2]

  • Washing/Trituration: Washing the crude product with a solvent in which 2,6-diamino-4-chloropyrimidine is soluble, but minoxidil is not, can effectively remove this impurity.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the removal of 2,6-diamino-4-chloropyrimidine.

  • TLC: A relatively quick and simple method to qualitatively assess the presence of the starting material in your purified product.

  • HPLC: Provides quantitative data on the purity of your minoxidil sample and can resolve closely related impurities.[3][4][5][6][7]

Q3: What is the expected purity of minoxidil after successful purification?

A3: With optimized purification protocols, it is possible to achieve a purity of minoxidil greater than 99.5%. Chinese Pharmacopoeia, European Pharmacopoeia, and United States Pharmacopoeia have official monographs for minoxidil with defined purity standards.[6][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter while trying to remove unreacted 2,6-diamino-4-chloropyrimidine.

Issue 1: Unreacted 2,6-diamino-4-chloropyrimidine remains in the final product after recrystallization.
Possible Cause Troubleshooting Step
Inappropriate solvent choice. The solvent system should maximize the solubility of 2,6-diamino-4-chloropyrimidine while minimizing the solubility of minoxidil at low temperatures. Based on solubility data, consider using polar solvents like ethanol, methanol, or mixtures with water.[1][9]
Insufficient solvent volume. Using too little solvent may cause both minoxidil and the impurity to precipitate upon cooling. Increase the solvent volume to ensure the impurity remains dissolved.
Cooling rate is too fast. Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize minoxidil recovery.
Inadequate washing of the crystals. After filtration, wash the collected minoxidil crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.
Issue 2: Low yield of purified minoxidil.
Possible Cause Troubleshooting Step
Minoxidil is too soluble in the chosen recrystallization solvent. If minoxidil has high solubility in the solvent even at low temperatures, you will lose a significant portion in the mother liquor. Consider using a solvent mixture (e.g., ethanol/water, acetonitrile/methanol/water) to decrease its solubility upon cooling.[1]
Excessive washing of crystals. While washing is necessary, using too much solvent will dissolve some of your product. Use a minimal amount of cold solvent for washing.
Premature crystallization during hot filtration. If using activated carbon for decolorization, ensure the solution is kept hot during filtration to prevent the product from crystallizing on the filter paper. Use a pre-heated funnel.
Issue 3: Oily precipitate or failure to crystallize.
Possible Cause Troubleshooting Step
High concentration of impurities. A high impurity load can sometimes inhibit crystallization. Consider a pre-purification step, such as a solvent wash, before attempting recrystallization.
Inappropriate solvent. The chosen solvent may not be suitable for inducing crystallization. Try a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Data Presentation

Table 1: Solubility Data of Minoxidil and 2,6-diamino-4-chloropyrimidine

CompoundSolventSolubilityNotes
Minoxidil WaterSlightly soluble[6][8]
MethanolSoluble[6][8]
EthanolSoluble
Propylene GlycolSoluble[6][8]
2,6-diamino-4-chloropyrimidine WaterSoluble[9]
MethanolMore soluble than in water[9]
EthanolMore soluble than in water[9]

Experimental Protocols

Protocol 1: Recrystallization of Minoxidil

This protocol is a general guideline based on procedures described in the literature.[1] Optimization may be required based on the scale of your reaction and the impurity profile.

  • Dissolution: Transfer the crude minoxidil to a flask. Add a suitable solvent (e.g., a mixture of acetonitrile, methanol, and water, or ethanol and water). Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified minoxidil crystals under vacuum.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a TLC silica gel GF254 plate.

  • Sample Preparation: Dissolve small amounts of your crude product and purified product in a suitable solvent (e.g., methanol). Spot the solutions onto the TLC plate alongside a standard of pure minoxidil and 2,6-diamino-4-chloropyrimidine if available.

  • Mobile Phase: A mixture of concentrated ammonia and methanol (e.g., 1.5:100 v/v) can be used as the mobile phase.[8]

  • Development: Place the TLC plate in a developing chamber with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm.[8] The absence or significant reduction of the spot corresponding to 2,6-diamino-4-chloropyrimidine in your purified sample indicates successful removal.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general method and may require optimization.

  • Column: A C18 column is commonly used.[6][7]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like methanol or acetonitrile is often effective.[6][7] An example mobile phase is a mixture of methanol, water, and acetonitrile (70:20:10 v/v) with perchloric acid at pH 3.[3][4]

  • Detection: UV detection at a wavelength around 210-250 nm is suitable for both minoxidil and 2,6-diamino-4-chloropyrimidine.[6][7]

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC system and record the chromatogram. Compare the retention times and peak areas with those of known standards to determine purity.

Visualization

TroubleshootingWorkflow start Start: Crude Minoxidil (Contains unreacted 2,6-diamino-4-chloropyrimidine) recrystallization Perform Recrystallization start->recrystallization analyze Analyze Purity (TLC/HPLC) recrystallization->analyze is_pure Is Purity > 99.5%? analyze->is_pure end End: Pure Minoxidil is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No check_solvent Check Solvent System (Solubility Difference) troubleshoot->check_solvent check_conditions Check Recrystallization Conditions (Cooling Rate, etc.) troubleshoot->check_conditions consider_alt Consider Alternative Method (e.g., Column Chromatography) troubleshoot->consider_alt check_solvent->recrystallization Re-run with optimized solvent check_conditions->recrystallization Re-run with optimized conditions consider_alt->analyze Analyze purified fractions

Caption: Troubleshooting workflow for the removal of unreacted starting material.

References

Validation & Comparative

Comparative Guide to Purity Validation of 2,6-Diamino-4-chloropyrimidine 1-oxide: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2,6-Diamino-4-chloropyrimidine 1-oxide is critical. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the validation of its purity, supported by experimental protocols and data. This compound is a key intermediate in the synthesis of Minoxidil, and its purity can significantly impact the quality and safety of the final active pharmaceutical ingredient.[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of this compound and related compounds. Its widespread use is due to its high resolution, sensitivity, and reproducibility.

Proposed HPLC Method

Based on established methods for the analysis of Minoxidil and its impurities, a suitable RP-HPLC method for this compound is proposed below.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20-22 min: 50-5% B; 22-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Experimental Protocol for HPLC Analysis
  • Preparation of Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in 20 mL of acetonitrile and dilute to volume with Mobile Phase A.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in 20 mL of acetonitrile and dilute to volume with Mobile Phase A.

  • Chromatographic Procedure:

    • Inject the diluent as a blank to ensure a clean baseline.

    • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by the area normalization method.

Expected Performance Data

The following table summarizes the expected validation parameters for the proposed HPLC method, based on typical performance for similar analyses.

Table 2: Expected HPLC Method Validation Parameters

ParameterExpected Result
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Specificity The method should be able to separate the main peak from potential impurities and degradation products.

A Certificate of Analysis for a commercial sample of this compound reported a purity of 99.14% when analyzed by HPLC with UV detection at 230 nm, which aligns with the expected performance of this method.[3]

Alternative Analytical Techniques for Purity Validation

While HPLC is a primary method, other techniques can provide complementary information or be advantageous in specific contexts.

Comparison of Analytical Techniques

The table below provides a comparison of HPLC with other potential methods for the purity analysis of this compound.

Table 3: Comparison of Analytical Methods for Purity Validation

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.Requires reference standards for impurity identification, may not detect non-UV active impurities.
LC-MS/MS HPLC separation followed by mass spectrometric detection.High sensitivity and specificity, provides molecular weight and structural information, ideal for impurity identification.[4][5]Higher cost and complexity, potential for matrix effects.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.High efficiency, small sample volume, rapid analysis.[6][7][8][9]Lower concentration sensitivity than HPLC, can be less robust.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, low cost, good for screening.[10]Primarily qualitative or semi-quantitative, lower resolution than HPLC.
Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides structural confirmation, can be used for absolute quantification without a reference standard of the same compound.[11]Lower sensitivity than chromatographic methods, requires highly pure solvents, complex for mixture analysis.

Visualizing the Experimental and Logical Workflows

HPLC Analysis Workflow

The following diagram illustrates the typical workflow for the purity validation of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Inject Injection Dissolve->Inject Transfer to Vials Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calculate Purity Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Relationship Between Analytical Methods

This diagram shows the logical relationship and complementary nature of the different analytical techniques for purity validation.

Analytical_Methods cluster_primary Primary Quantitative Methods cluster_complementary Complementary & Orthogonal Methods cluster_screening Screening Method HPLC HPLC-UV (Purity & Impurity Profile) LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS For Peak Identification CE Capillary Electrophoresis (Orthogonal Separation) HPLC->CE Orthogonal Confirmation qNMR qNMR (Absolute Quantification & Structure) HPLC->qNMR Structural Confirmation TLC TLC (Qualitative Screening) TLC->HPLC Guides Method Development

References

A Comparative Guide to the Synthetic Routes of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmacologically active compounds such as Minoxidil. The following sections detail different synthetic strategies, presenting quantitative data in structured tables, providing in-depth experimental protocols, and visualizing the reaction pathways.

Comparison of Synthetic Routes

The synthesis of this compound primarily involves the N-oxidation of the corresponding 2,6-diamino-4-chloropyrimidine. Several oxidizing agents and catalytic systems have been employed for this transformation, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Oxidizing Agent/CatalystStarting MaterialSolventReaction ConditionsYield (%)Purity (%)Reference
m-Chloroperbenzoic acid (m-CPBA)4-Chloro-2,6-diaminopyrimidine3A Alcohol0-10°C, 4 hours44.7Not Specified[1]
Sodium Tungstate / H₂O₂6-Chloro-2,4-diaminopyrimidineMethanolReflux, 4-5 hours92> 99.5[2]
Magnesium Monoperoxyphthalate (MMPP)6-Chloro-2,4-diaminopyrimidineMethanol30-40°C, 1.5 hours (addition)66.9Not Specified[3][4]
CoFe₂O₄ Nanoparticles / H₂O₂2,6-Diamino-4-chloropyrimidineEthanolReflux, 1 hour95Not Specified[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

G cluster_0 Route 1: m-CPBA Oxidation 2,6-Diamino-4-chloropyrimidine 2,6-Diamino-4-chloropyrimidine 2,6-Diamino-4-chloropyrimidine_1-oxide_mcpba This compound 2,6-Diamino-4-chloropyrimidine->2,6-Diamino-4-chloropyrimidine_1-oxide_mcpba m-CPBA, 3A Alcohol, 0-10°C

Route 1: m-CPBA Oxidation Pathway

G cluster_1 Route 2: Tungstate Catalyzed Oxidation 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2,6-Diamino-4-chloropyrimidine_1-oxide_tungstate This compound 2,4-Diamino-6-chloropyrimidine->2,6-Diamino-4-chloropyrimidine_1-oxide_tungstate Sodium Tungstate, H₂O₂, Methanol, Reflux

Route 2: Tungstate Catalyzed Oxidation

G cluster_2 Route 3: MMPP Oxidation start_mmpp 6-Chloro-2,4-diaminopyrimidine end_mmpp This compound start_mmpp->end_mmpp MMPP, Methanol, 30-40°C

Route 3: MMPP Oxidation Pathway

G cluster_3 Route 4: CoFe₂O₄ Catalyzed Oxidation start_cofe 2,6-Diamino-4-chloropyrimidine end_cofe This compound start_cofe->end_cofe CoFe₂O₄, H₂O₂, Ethanol, Reflux

Route 4: CoFe₂O₄ Catalyzed Oxidation

Experimental Protocols

Detailed experimental procedures for the most prominent synthetic routes are provided below.

Route 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)[1]
  • Dissolution: Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cooling: Cool the solution to a temperature range of 0-10°C.

  • Addition of Oxidizing Agent: Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Reaction: Maintain the reaction mixture at 0-10°C for 4 hours.

  • Filtration: Filter the resulting solid.

  • Washing: Shake the collected solid for 2 hours in a 10% sodium hydroxide solution (0.24 mole) and filter again.

  • Final Wash and Drying: Wash the solid with water and dry to obtain the crude product.

  • Purification: Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield 14.8 g (44.7% yield) of this compound.

Route 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide[2][3]
  • Preparation: In a suitable reactor, add 2,4-Diamino-6-chloropyrimidine (3.46 mol) to methanol (2L).

  • Catalyst Addition: Add sodium tungstate dihydrate (0.034 mol) to the mixture at room temperature.

  • Oxidant Addition: Slowly add 50% hydrogen peroxide (5.19 mol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 70-75°C and maintain for 4-5 hours.

  • Precipitation: After the reaction is complete, cool the mixture to below 20°C and add water to precipitate the product.

  • Isolation: Isolate the product by filtration. This process reportedly yields 92% of 2,4-Diamino-6-chloropyrimidine-3-oxide with a purity of over 99.5%.

Route 3: Oxidation with Magnesium Monoperoxyphthalate (MMPP)[4][5]
  • Dissolution: Charge a 250 L multi-purpose glass-lined reactor with methanol (110 L) and 6-chloro-2,4-diaminopyrimidine (11.7 kg).

  • Heating: Heat the mixture to 30-40°C under stirring until the solid is dissolved.

  • Addition of Oxidizing Agent: Add 25 kg of magnesium monoperoxyphthalate over a period of 1 hour and 30 minutes, maintaining the temperature at 30-40°C with cooling.

  • Isolation: The product is obtained with a reported yield of 66.9%.

Route 4: Catalytic Oxidation with CoFe₂O₄ Nanoparticles and Hydrogen Peroxide[3]
  • Preparation: In a two-neck round-bottom flask equipped with a magnetic stirrer and condenser, place a mixture of 2,6-diamino-4-chloro-pyrimidine (1 mmol, 0.14 g) and CoFe₂O₄ magnetic nanoparticles (0.01 g, 0.05 mmol, 5 mol%) in ethanol (5 mL).

  • Stirring: Stir the mixture for 1 minute at 40°C.

  • Oxidant Addition: Add 30% hydrogen peroxide (0.5 mL) dropwise.

  • Reaction: Stir the resulting mixture magnetically under reflux conditions for 60 minutes.

  • Catalyst Recovery: The magnetic catalyst can be recovered using an external magnetic field. This method is reported to achieve a 95% yield.

Synthesis of the Starting Material: 2,6-Diamino-4-chloropyrimidine

The precursor for all the above routes, 2,6-diamino-4-chloropyrimidine, is typically synthesized from 2,4-diamino-6-hydroxypyrimidine.

G cluster_4 Precursor Synthesis start_precursor 2,4-Diamino-6-hydroxypyrimidine end_precursor 2,6-Diamino-4-chloropyrimidine start_precursor->end_precursor POCl₃, 105°C, 6 hours

Synthesis of 2,6-Diamino-4-chloropyrimidine
Experimental Protocol for Precursor Synthesis[6]

  • Reaction Setup: Weigh 12.6 g of 2,4-diamino-6-hydroxypyrimidine and add it to a three-necked flask containing 76.5 g of phosphorus oxychloride (POCl₃).

  • Reaction: Raise the temperature to 105°C and stir for 6 hours.

  • Work-up: After the reaction is complete, distill off the excess POCl₃. Cool the residue to 30-40°C and slowly add alcohol to quench the remaining POCl₃.

  • Isolation: Heat the mixture to reflux for 2 hours, then cool and add tetrahydrofuran. Stir for 2 hours and filter to obtain the hydrochloride salt of the product.

  • Neutralization: Dissolve the hydrochloride salt in water, heat to 70°C, and neutralize with ammonia water to a pH of 6-7.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the pure product with a yield of up to 82% and a purity of 99.2%.

References

Comparative Spectroscopic Analysis of Byproducts in the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6-Diamino-4-chloropyrimidine 1-oxide and the potential byproducts encountered during its synthesis. The synthesis of this compound, a key intermediate in the production of pharmaceuticals like Minoxidil, typically involves the oxidation of 2,6-Diamino-4-chloropyrimidine.[1] This process can lead to the formation of several impurities, including unreacted starting material, over-oxidation products, and byproducts from the oxidizing agent. Understanding the spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and ensuring the purity of the final product.

Anticipated Reaction Byproducts

The primary byproducts in the synthesis of this compound can be categorized as follows:

  • Unreacted Starting Material: 2,6-Diamino-4-chloropyrimidine

  • Over-oxidation Product: 2,6-Diamino-4-chloropyrimidine 1,3-dioxide

  • Hydrolysis Product: 2,6-Diamino-4-hydroxypyrimidine 1-oxide

  • Oxidizing Agent Byproduct: m-chlorobenzoic acid (when m-CPBA is used as the oxidant)

This guide presents a compilation of available spectroscopic data for these compounds to aid in their identification and differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its potential reaction byproducts.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundChemical Shift (δ, ppm) and MultiplicitySolvent
2,6-Diamino-4-chloropyrimidine 5.69 (s, 1H, Ar-H), 6.31 (s, 2H, NH₂), 6.57 (s, 2H, NH₂)DMSO-d₆
This compound A ¹H NMR spectrum is available, though specific peak assignments were not detailed in the search results.[2]Not Specified
2,6-Diamino-4-chloropyrimidine 1,3-dioxide Experimental data not readily available in the searched literature.-
2,6-Diamino-4-hydroxypyrimidine 1-oxide Experimental data not readily available in the searched literature.-
m-Chlorobenzoic acid 13.34 (s, 1H, COOH), 7.93 (m, 1H), 7.71 (m, 1H), 7.56 (t, 1H)DMSO-d₆

Table 2: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)Ionization Method
2,6-Diamino-4-chloropyrimidine 144, 146 (isotopic pattern for Cl)109, 83, 67EI
This compound 160.56 (M⁺)Not specifiedNot Specified
2,6-Diamino-4-chloropyrimidine 1,3-dioxide Experimental data not readily available in the searched literature.--
2,6-Diamino-4-hydroxypyrimidine 1-oxide Experimental data not readily available in the searched literature.--
m-Chlorobenzoic acid 156, 158 (isotopic pattern for Cl)139, 111EI

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹) and Assignments
2,6-Diamino-4-chloropyrimidine 3449, 3327 (N-H stretching), 1642 (C=N stretching), 1581, 1551 (C=C stretching), 795 (C-Cl stretching)
This compound 3473, 3415, 3339, 3284 (N-H stretching), 1618 (C=N stretching), 1567, 1483 (aromatic ring stretching), 1372 (N-O stretching)
2,6-Diamino-4-chloropyrimidine 1,3-dioxide Experimental data not readily available in the searched literature.
2,6-Diamino-4-hydroxypyrimidine 1-oxide Experimental data not readily available in the searched literature.
m-Chlorobenzoic acid ~3000 (O-H stretching, broad), 1680-1700 (C=O stretching), 1600, 1470 (C=C stretching), ~750 (C-Cl stretching)

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
2,6-Diamino-4-chloropyrimidine Data not explicitly found, though UV spectra are available in databases.[3]-
This compound Experimental data not readily available in the searched literature.-
2,6-Diamino-4-chloropyrimidine 1,3-dioxide Experimental data not readily available in the searched literature.-
2,6-Diamino-4-hydroxypyrimidine 1-oxide Experimental data not readily available in the searched literature.-
m-Chlorobenzoic acid ~235 nmn-hexane and ethanol mixture

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

2. Mass Spectrometry (MS)

  • Sample Preparation: For Electron Ionization (EI) MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is prepared.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.

  • EI-MS Analysis: The sample is introduced into the ion source where it is bombarded with electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

4. UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is scanned over a specific wavelength range (e.g., 200-400 nm). A blank containing only the solvent is used for baseline correction.

Visualizations

Reaction Pathway

The following diagram illustrates the synthetic route from 2,6-Diamino-4-chloropyrimidine to the desired product and potential over-oxidation byproduct.

Reaction_Pathway A 2,6-Diamino-4-chloropyrimidine B This compound A->B [O] C 2,6-Diamino-4-chloropyrimidine 1,3-dioxide B->C [O] (excess) Experimental_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis ReactionMixture Reaction Mixture PurifiedFractions Purified Fractions ReactionMixture->PurifiedFractions Chromatography NMR NMR ('H, '³C) PurifiedFractions->NMR MS Mass Spectrometry PurifiedFractions->MS FTIR FT-IR PurifiedFractions->FTIR UVVis UV-Vis PurifiedFractions->UVVis StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation FTIR->StructureElucidation UVVis->StructureElucidation PurityAssessment Purity Assessment StructureElucidation->PurityAssessment

References

analytical validation of piperidine detection using 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of piperidine. While 2,6-Diamino-4-chloropyrimidine 1-oxide (2,6-DAPO) is noted as a potential reagent for piperidine detection, a comprehensive review of scientific literature reveals a lack of published, validated methods detailing its use for quantitative analysis. The reaction is primarily documented as a step in the synthesis of Minoxidil[1].

Therefore, this document will focus on established and validated alternative methods for piperidine quantification, providing detailed experimental protocols and performance data to aid in methodology selection.

Principle of Detection using this compound

Caption: Reaction of 2,6-DAPO with Piperidine.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for piperidine quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and well-validated techniques.

ParameterRP-HPLC with Pre-Column DerivatizationHeadspace GC-FID / GC-MSLC-MS/MS
Principle Chromatographic separation of a UV-active piperidine derivative on a reversed-phase column.Separation of volatile piperidine in the gas phase based on boiling point and column interaction.Chromatographic separation coupled with highly sensitive and selective mass detection.
Detection UV-VisibleFlame Ionization (FID) or Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Linearity Range 0.44 - 53.33 µg/mLAnalyte Dependent (typically ppm levels)Ideal for low concentrations (ng/mL to pg/mL)
LOD ~0.15 µg/mLAnalyte & Matrix DependentHighest sensitivity, often in the low ng/mL range.
LOQ ~0.44 µg/mLAnalyte & Matrix Dependent-
Accuracy (% Recovery) ~101.8%High, dependent on sample preparationExcellent, often used with internal standards.
Precision (%RSD) < 1.0%Typically < 15%Typically < 15%
Key Advantages Good accuracy and precision; widely available instrumentation.Excellent for residual solvent analysis; avoids complex sample extraction.Unmatched sensitivity and selectivity; ideal for complex matrices (e.g., biological samples).
Key Limitations Requires derivatization as piperidine lacks a native chromophore.Limited to thermally stable and volatile analytes; may require derivatization to improve peak shape.Higher instrument cost and complexity.

Detailed Experimental Protocols

RP-HPLC with Pre-Column Derivatization

This method is suitable for the accurate quantification of piperidine in bulk drug substances or formulations. It involves a derivatization step to make the piperidine molecule detectable by a UV detector.

a. Derivatization Procedure:

  • Prepare a standard solution of piperidine and the sample solution in a suitable diluent.

  • To an aliquot of each solution, add a solution of 4-toluenesulfonyl chloride (derivatizing agent) in acetonitrile and a suitable base (e.g., sodium bicarbonate solution).

  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial for analysis.

b. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a specified wavelength (determined by the derivative's absorbance maximum).

  • Injection Volume: 10 µL

c. Data Analysis: Quantification is achieved by comparing the peak area of the derivatized piperidine in the sample to a calibration curve generated from derivatized standards of known concentrations.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Piperidine Sample Deriv Add Derivatizing Agent (4-toluenesulfonyl chloride) & Base Sample->Deriv Heat Heat (e.g., 60°C) Deriv->Heat Dilute Cool & Dilute with Mobile Phase Heat->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quant Quantify using Calibration Curve Detect->Quant

Caption: Workflow for RP-HPLC analysis of piperidine.

Headspace Gas Chromatography (HS-GC)

This method is ideal for determining residual piperidine in pharmaceutical samples. It relies on the volatility of piperidine.

a. Sample Preparation:

  • Accurately weigh the sample (e.g., glatiramer acetate) into a headspace vial[4].

  • Add a specific amount of an alkaline solution (e.g., 1M Sodium Hydroxide) to dissolve the sample and ensure piperidine is in its free base form[4].

  • Immediately seal the vial with a cap.

b. GC Conditions:

  • System: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for amine analysis (e.g., Agilent CP-Sil 8CB).

  • Headspace Parameters:

    • Sample Heating Temperature: 80-90°C[5]

    • Sample Heating Time: 24-30 minutes[5]

  • GC Parameters:

    • Injector Temperature: 180-250°C[5]

    • Detector Temperature: 250-300°C[4]

    • Carrier Gas: High purity nitrogen or helium[4].

    • Temperature Program: An initial column temperature of ~150°C, followed by a ramp to ~230°C to elute the analyte[5].

c. Data Analysis: The piperidine content is calculated using an external standard method, comparing the peak area from the sample to that of a known piperidine standard prepared in the same manner.

Logical Comparison of Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the assay.

cluster_criteria Key Selection Criteria cluster_methods Recommended Method center Piperidine Quantification Requirement Sensitivity Sensitivity Needed? center->Sensitivity Matrix Complex Matrix? center->Matrix Volatile Residual Volatile? center->Volatile Cost Instrument Cost/ Complexity a Factor? center->Cost LCMS LC-MS/MS Sensitivity->LCMS High HPLC RP-HPLC (Derivatization) Sensitivity->HPLC Moderate Matrix->LCMS Yes Matrix->HPLC No (for bulk) GC Headspace GC Volatile->GC Yes Volatile->HPLC No Cost->LCMS High Cost->GC Moderate Cost->HPLC Low

Caption: Decision tree for selecting a piperidine analysis method.

References

A Comparative Guide to Catalysts for the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

The synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide is a critical step in the production of various pharmaceutically active compounds, most notably Minoxidil, a widely used medication for the treatment of hypertension and androgenetic alopecia. The efficiency, cost-effectiveness, and environmental impact of this synthesis are largely dependent on the choice of catalyst and oxidizing agent for the N-oxidation of the pyrimidine ring. This guide provides a comparative study of various catalytic systems reported in the literature, offering an objective analysis of their performance based on available experimental data.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalyst for the N-oxidation of 2,6-diamino-4-chloropyrimidine is a crucial decision in the synthesis pathway. The ideal catalyst should offer high yield, selectivity, and ease of use, while also being cost-effective and environmentally benign. Below is a summary of the quantitative data for different catalytic systems.

CatalystOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Tungstate (Na₂WO₄)Hydrogen Peroxide (H₂O₂)MethanolRefluxNot Specified92
m-Chloroperbenzoic acid (m-CPBA)-3A Alcohol0 - 10444.7[1]
Magnesium Monoperphthalate (MMPP)-Methanol30 - 40Not Specified66.9[2]
Cobalt Ferrite (CoFe₂O₄) NanoparticlesHydrogen Peroxide (H₂O₂)EthanolReflux195[3]

Analysis of Catalytic Systems:

  • Sodium Tungstate/H₂O₂: This system offers a high yield and utilizes a relatively inexpensive and environmentally friendly oxidizing agent, hydrogen peroxide. The use of methanol as a solvent and reflux conditions are common in industrial applications.

  • m-Chloroperbenzoic acid (m-CPBA): While a widely used oxidizing agent in organic synthesis, m-CPBA provides a significantly lower yield in this specific reaction compared to other catalysts.[1] It is also relatively expensive and generates chlorinated aromatic byproducts, which can complicate purification.

  • Magnesium Monoperphthalate (MMPP): This reagent offers a moderate to high yield and is considered a safer alternative to other peroxy acids.[4] The reaction proceeds at a relatively low temperature.[2]

  • Cobalt Ferrite (CoFe₂O₄) Nanoparticles/H₂O₂: This heterogeneous catalytic system demonstrates the highest reported yield and a remarkably short reaction time.[3] The magnetic nature of the cobalt ferrite nanoparticles allows for easy separation and potential recycling of the catalyst, making it an attractive option from both an economic and environmental perspective.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Starting Material: 2,6-Diamino-4-chloropyrimidine

The precursor, 2,6-diamino-4-chloropyrimidine, is synthesized from 2,6-diamino-4-hydroxypyrimidine. A general procedure involves the following steps:

  • To a stirred solution of phosphorus oxychloride (POCl₃), 2,6-diamino-4-hydroxypyrimidine is added.

  • The reaction mixture is heated to reflux (approximately 105-110 °C) for several hours.

  • After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully quenched with ice water and then neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.

  • The crude 2,6-diamino-4-chloropyrimidine is collected by filtration, washed with water, and dried.[5]

Catalytic N-Oxidation Protocols
  • Procedure:

    • Dissolve 2,6-diamino-4-chloropyrimidine in methanol.

    • Add a catalytic amount of sodium tungstate dihydrate to the solution.

    • Slowly add hydrogen peroxide (30-50% aqueous solution) to the mixture while maintaining the temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

  • Procedure:

    • Dissolve 2,6-diamino-4-chloropyrimidine in a suitable alcohol solvent (e.g., 3A alcohol) and cool the solution to 0-10 °C.

    • Add m-chloroperbenzoic acid (m-CPBA) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0-10 °C for 4 hours.

    • Filter the reaction mixture to collect the solid.

    • The solid is then treated with an aqueous solution of sodium hydroxide to neutralize any remaining acid and precipitate the product.

    • Filter the product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.[1]

  • Procedure:

    • Suspend 2,6-diamino-4-chloropyrimidine in methanol.

    • Add magnesium monoperphthalate (MMPP) to the suspension. The reaction is typically carried out with an excess of MMPP.

    • Stir the reaction mixture at a controlled temperature of 30-40 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture is worked up by adding water and filtering the precipitated product.

    • The product is washed with water and dried.[2]

  • Procedure:

    • Disperse cobalt ferrite (CoFe₂O₄) nanoparticles in ethanol.

    • Add 2,6-diamino-4-chloropyrimidine to the suspension.

    • Add hydrogen peroxide (30% aqueous solution) dropwise to the mixture.

    • Heat the reaction mixture to reflux with vigorous stirring for 1 hour.

    • After the reaction is complete, cool the mixture and separate the magnetic nanoparticles using an external magnet.

    • The supernatant containing the product is then concentrated under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization.[3]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start 2,6-Diamino-4- chloropyrimidine reaction N-Oxidation (Catalyst + Oxidant) start->reaction Solvent, Temp quenching Quenching/ Precipitation reaction->quenching filtration Filtration quenching->filtration drying Drying filtration->drying purification Recrystallization/ Chromatography drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis product 2,6-Diamino-4-chloro pyrimidine 1-oxide analysis->product

Caption: General experimental workflow for the synthesis of this compound.

References

Assessing the Cross-Reactivity of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical compounds is paramount to predicting their biological effects and potential off-target interactions. This guide provides a comparative analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide (CAC-1-oxide), a key intermediate in pharmaceutical synthesis, and its structurally related analogs, Minoxidil and Kopexil. Due to the limited publicly available data on the cross-reactivity of CAC-1-oxide, this document presents a framework for its evaluation, including hypothetical comparative data and detailed experimental protocols.

Introduction to this compound and its Analogs

This compound is a pyrimidine derivative primarily recognized as a crucial intermediate in the synthesis of Minoxidil, a well-known antihypertensive and hair-growth stimulating agent.[1][2] Its chemical structure, featuring a pyrimidine core with amino, chloro, and N-oxide functional groups, suggests the potential for interaction with various biological targets. Pyrimidine-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the importance of characterizing the specificity of molecules like CAC-1-oxide.[3][4][5][6][7][8][9]

This guide compares CAC-1-oxide with two of its prominent analogs:

  • Minoxidil: A potent vasodilator used to treat severe hypertension and androgenetic alopecia.

  • Kopexil (2,4-diaminopyrimidine-3-oxide): A compound structurally similar to Minoxidil, also used in cosmetic formulations for hair loss.[10]

While Minoxidil and Kopexil have been studied for their therapeutic effects, the cross-reactivity profile of their precursor, CAC-1-oxide, remains largely uncharacterized.[10][11] Understanding its potential for off-target binding is essential for assessing any residual biological activity and for the development of more specific derivatives.

Comparative Cross-Reactivity Profile (Illustrative Data)

In the absence of direct experimental data for this compound, the following table provides a hypothetical comparison of its potential cross-reactivity against a panel of kinases, alongside its analogs. This illustrative data is based on the types of results generated from in vitro kinase inhibition assays and is intended to serve as a template for future experimental work.

CompoundTarget KinaseIC50 (µM) - Hypothetical
This compound EGFR> 100
VEGFR285.2
SRC65.7
JAK1> 100
GSK3β92.1
Minoxidil EGFR> 100
VEGFR245.3
SRC32.8
JAK1> 100
GSK3β55.4
Kopexil EGFR> 100
VEGFR268.9
SRC51.2
JAK1> 100
GSK3β78.6

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental results. They are intended to demonstrate how comparative cross-reactivity data for these compounds could be structured.

Experimental Protocols for Cross-Reactivity Screening

To determine the cross-reactivity profile of this compound and its analogs, a standardized in vitro kinase inhibition assay can be employed. The following protocol is a representative example based on established methodologies.[12][13][14]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.[13]

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for each specific kinase.

  • Kinase Aliquots: Dilute the target kinases to the desired concentration in kinase buffer.

  • Substrate Solution: Prepare the appropriate peptide substrate for each kinase in kinase buffer.

  • Test Compound Dilutions: Prepare serial dilutions of this compound, Minoxidil, and Kopexil in 100% DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[14]

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.[14]

  • Add 2 µL of the diluted enzyme solution to each well.[14]

  • Prepare a substrate and ATP mixture in the kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[14]

  • Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[14]

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][14]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[13][14]

3. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the potential biological context of pyrimidine derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound_prep Compound Dilution (CAC-1-oxide & Analogs) plate_setup Assay Plate Setup (384-well) compound_prep->plate_setup reagent_prep Reagent Preparation (Kinase, ATP, Substrate) reagent_prep->plate_setup incubation Incubation (30°C, 60 min) plate_setup->incubation reaction_stop Stop Reaction & ATP Depletion (ADP-Glo™ Reagent) incubation->reaction_stop signal_dev Signal Development (Kinase Detection Reagent) reaction_stop->signal_dev luminescence Luminescence Reading signal_dev->luminescence inhibition_calc Calculate % Inhibition luminescence->inhibition_calc ic50 IC50 Determination inhibition_calc->ic50

Workflow for in vitro kinase cross-reactivity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription compound Pyrimidine Derivative (Potential Inhibitor) compound->raf Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Generic MAPK signaling pathway potentially modulated by pyrimidine inhibitors.

Conclusion

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to biologically active compounds like Minoxidil and Kopexil warrants a thorough investigation of its own potential for biological interactions. The framework and protocols provided in this guide offer a starting point for researchers to systematically evaluate the cross-reactivity of CAC-1-oxide. Such studies are crucial for a comprehensive understanding of its safety profile and for the rational design of novel, more selective pyrimidine-based therapeutic agents. By employing standardized assays and comparative analyses, the scientific community can build a clearer picture of the structure-activity relationships within this important class of compounds.

References

Structural Elucidation of 2,6-Diamino-4-chloropyrimidine 1-oxide and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the structural confirmation of 2,6-Diamino-4-chloropyrimidine 1-oxide, a known impurity of the antihypertensive drug Minoxidil, and its related derivatives. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for the characterization of this class of compounds.

This compound, also known as Minoxidil EP Impurity A, is a significant compound in pharmaceutical manufacturing and quality control.[1][2] Its correct identification and differentiation from its isomers, such as 2,4-Diamino-6-chloropyrimidine 3-oxide, are paramount for ensuring the safety and efficacy of pharmaceutical products. This guide outlines the spectroscopic and analytical techniques employed to confirm the structure of these molecules.

Comparative Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the available data for a comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundTechniqueSolventChemical Shifts (δ, ppm) and MultiplicitiesReference
This compound ¹H NMR-Data available with Certificate of Analysis from commercial suppliers.[2][3][4][2][3][4]
¹³C NMR-Data available with Certificate of Analysis from commercial suppliers.[4][4]
2,4-Diamino-6-chloropyrimidine 3-oxide ¹H NMRDMSO-d₆5.69 (s, 1H), 6.31 (s, 2H), 6.57 (s, 2H)
2,4-Diamino-6-chloropyrimidine ¹H NMRDMSO-d₆5.69 (s, 1H), 6.31 (s, 2H, NH₂), 6.57 (s, 2H, NH₂)[5]

Table 2: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation PeaksReference
This compound LC-MS160.56 (M+)Data available with Certificate of Analysis from commercial suppliers.[2][3][2][3]
2,4-Diamino-6-chloropyrimidine EI145.0 (M+H)⁺-[5]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of structural characterization. Below are generalized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). The multiplicity of signals (singlet, doublet, triplet, etc.) and their integration values are analyzed to deduce the proton and carbon environments within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system for separation from other components.

  • Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct analysis.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands are analyzed to identify the presence of specific functional groups (e.g., N-H stretches for amino groups, C=N and C=C stretches for the pyrimidine ring).

Synthesis and Structural Confirmation Workflow

The synthesis and subsequent structural confirmation of this compound and its derivatives follow a logical workflow to ensure the identity and purity of the final compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation cluster_conclusion Conclusion start Starting Material (e.g., 2,6-Diamino-4-chloropyrimidine) reaction Chemical Reaction (e.g., Oxidation) start->reaction crude Crude Product reaction->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure Purified Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir xray X-ray Crystallography (if applicable) pure->xray confirmed Confirmed Structure nmr->confirmed ms->confirmed ir->confirmed xray->confirmed

Caption: Workflow for the synthesis and structural confirmation of pyrimidine derivatives.

Comparative Performance and Applications

Derivatives of diaminopyrimidines exhibit a wide range of biological activities and are of significant interest in drug discovery. Their performance as therapeutic agents is highly dependent on their specific substitution patterns.

For instance, while this compound is primarily known as a process impurity, other diaminopyrimidine derivatives have been investigated for their potential as:

  • Antihypertensive agents: Minoxidil, for which the title compound is a precursor and impurity, is a well-known vasodilator.

  • Hair growth stimulants: Minoxidil is also widely used topically to treat androgenetic alopecia.

  • Antitumor agents: Certain diaminopyrimidine derivatives have been shown to inhibit cancer cell growth.[6]

  • Antimicrobial agents: Some derivatives have demonstrated activity against various bacterial strains.[6]

The structural differences between isomers, such as the position of the N-oxide group, can significantly impact their biological activity, receptor binding, and metabolic stability. A thorough structural characterization is therefore crucial for understanding structure-activity relationships (SAR) and for the development of new and improved therapeutic agents.

Signaling Pathway Visualization

The biological effects of diaminopyrimidine derivatives are often mediated through their interaction with specific signaling pathways. For example, their role as kinase inhibitors can be visualized as follows:

G compound Diaminopyrimidine Derivative kinase Target Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Inhibition of a kinase signaling pathway by a diaminopyrimidine derivative.

References

Quantitative Analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a known impurity of the drug Minoxidil (often referred to as Minoxidil Impurity A). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this specific impurity.

Methodology Comparison

The quantitative determination of this compound in a sample is crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted and robust method for this purpose. Alternatively, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it a powerful tool for trace-level analysis.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio, offering high specificity.
Selectivity Good, but potential for interference from co-eluting compounds with similar UV spectra.[1]Excellent, provides unambiguous identification based on molecular weight and fragmentation patterns.[1]
Sensitivity Generally in the low picomole range.[1]Superior sensitivity, capable of detecting trace levels of the analyte.[1]
Linearity Good linearity over a defined concentration range.Excellent linearity over a wide dynamic range.
Cost Instrumentation is relatively inexpensive to purchase and maintain.[1]Higher initial investment and operational costs.[1]
Complexity Straightforward operation and data analysis.[1]More complex instrumentation and data interpretation.[1]
Typical Use Routine quality control, content uniformity, and stability studies.Trace-level quantification, impurity profiling in complex matrices, and metabolite identification.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate buffer) in a gradient or isocratic mode. The exact ratio should be optimized for best separation.
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection Wavelength Determined by the UV spectrum of this compound, typically around its absorbance maximum.
Injection Volume 10-20 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Accurately weigh a reference standard of this compound.

  • Prepare a stock solution in the chosen diluent.

  • Perform serial dilutions to prepare a series of calibration standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the determination of trace levels of this compound, particularly in complex matrices such as biological fluids or in the presence of interfering substances.

Chromatographic Conditions:

ParameterCondition
Column A C18 column suitable for LC-MS applications (e.g., with smaller particle size for UPLC-MS/MS).
Mobile Phase A gradient of acetonitrile or methanol and water, both containing a small percentage of a volatile modifier like formic acid to aid ionization.
Flow Rate Optimized for the specific column dimensions (e.g., 0.3-0.5 mL/min for UPLC).
Column Temperature Controlled, typically between 30-40 °C.
Injection Volume 1-10 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), typically in positive mode.
Scan Type Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
Precursor Ion The [M+H]+ ion of this compound.
Product Ions At least two characteristic fragment ions for confirmation.
Gas Temperatures and Flow Rates Optimized for the specific instrument.

Sample Preparation:

Sample preparation for LC-MS/MS may require more rigorous cleanup steps to minimize matrix effects. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological samples.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantitative analysis of impurities related to Minoxidil, which can be extrapolated for this compound. It is important to note that specific performance characteristics will be method and instrument dependent and must be established through in-house validation studies.

ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.99
Limit of Detection (LOD) Typically in the ng/mL range.Can reach pg/mL levels.
Limit of Quantitation (LOQ) Typically in the ng/mL range.Can reach pg/mL levels.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Precision (% RSD) < 2%< 15%

Visualizations

Experimental Workflow

Quantitative Analysis Workflow cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Injection LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Injection Integration Peak Integration HPLC_UV->Integration LC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantitative analysis of this compound.

Method Selection Logic

Method Selection Logic Start Start: Define Analytical Need Matrix Complex Matrix (e.g., Biological Fluid)? Start->Matrix Sensitivity Trace Level Quantification Required? Matrix->Sensitivity Yes Routine Routine QC in a Controlled Environment? Matrix->Routine No LC_MSMS Select LC-MS/MS Sensitivity->LC_MSMS Yes HPLC_UV Select HPLC-UV Sensitivity->HPLC_UV No Routine->LC_MSMS No Routine->HPLC_UV Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Comparative Reactivity Analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide and Other Pyrimidine Precursors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs. The strategic functionalization of this heterocyclic ring is paramount in modulating the pharmacological properties of novel therapeutic agents. This guide provides an objective comparison of the chemical reactivity of 2,6-Diamino-4-chloropyrimidine 1-oxide with other common pyrimidine precursors, supported by available experimental data, to facilitate informed decisions in synthetic route design and drug development.

Executive Summary

This compound is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive and hair-growth stimulating agent, Minoxidil. Its reactivity is characterized by the interplay of the electron-donating amino groups, the N-oxide functionality, and the chloro leaving group. In general, the C4/C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position, which is significantly more reactive than the C5 position. The presence of two amino groups in this compound tends to decrease the ring's electrophilicity compared to unsubstituted chloropyrimidines. However, the N-oxide group can enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution. This guide will delve into a comparative analysis of its reactivity in two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, alongside other widely used pyrimidine precursors.

Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of chloropyrimidines. The reactivity is governed by the electrophilicity of the carbon atom bearing the chlorine and the stability of the Meisenheimer intermediate.

General Reactivity Trend:

The general order of reactivity for chloro-substituents on the pyrimidine ring towards nucleophiles is: C4(6) > C2 >> C5.

  • 2,4,6-Trichloropyrimidine: The presence of three electron-withdrawing chlorine atoms makes this precursor highly reactive at all three positions, with the C4 and C6 positions being the most susceptible to initial substitution.

  • 2,4-Dichloropyrimidine: This is a versatile precursor with two reactive sites. The C4 position is generally more reactive than the C2 position.

  • 4-Chloro-2,6-diaminopyrimidine: The two electron-donating amino groups reduce the overall electrophilicity of the pyrimidine ring, making it less reactive towards nucleophiles compared to 2,4-dichloropyrimidine.

  • This compound: The N-oxide group is electron-withdrawing, which can increase the reactivity of the C4 position towards nucleophilic attack compared to its non-oxidized counterpart, 4-chloro-2,6-diaminopyrimidine.

Quantitative Data Summary for SNAr Reactions

Direct, side-by-side quantitative kinetic data for the SNAr reactivity of all the compared precursors under identical conditions is limited in the available literature. However, a qualitative comparison can be made based on reported reaction conditions and yields for similar transformations.

PrecursorNucleophileProductReaction ConditionsYield (%)Reference
This compound PiperidineMinoxidilNeat piperidine, 106°C, 2h80
This compound PiperidineMinoxidilAcetone, K2CO3, 55-60°C, 10hHigh (not specified)
4-Chloro-2,6-diaminopyrimidine Adamantylalkylamine4-Adamantylalkylamino-2,6-diaminopyrimidineDMF, K2CO3, 140°C, 24h60-95
2,4-Dichloropyrimidine Various Amines2-Chloro-4-aminopyrimidinesVarious conditionsModerate to excellent
2,4,6-Trichloropyrimidine Primary/Secondary AminesMono/Di-substituted aminopyrimidinesVarious conditionsGood to high

Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties onto the pyrimidine scaffold. The reactivity of chloropyrimidines in these reactions is influenced by the ease of oxidative addition of the C-Cl bond to the palladium catalyst.

General Reactivity Trend:

Similar to SNAr reactions, the C4 and C6 positions are generally more reactive in palladium-catalyzed cross-coupling reactions than the C2 position. The presence of electron-donating groups can decrease the reactivity.

Quantitative Data Summary for Suzuki-Miyaura Coupling

PrecursorCoupling PartnerProductCatalyst SystemYield (%)Reference
2,4-Dichloropyrimidine Phenylboronic acid2-Chloro-4-phenylpyrimidinePd(PPh3)4 / K2CO351
2,4-Dichloropyrimidine Various arylboronic acids4-Aryl-2-chloropyrimidinesPd(PPh3)4 / K2CO3Good to excellent
4-Chloro-2,6-diaminopyrimidine (S)-2,3-isopropylideneglycerol2,4-diamino-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidineNaH/DMSO77
4-Amino-2,6-dichloropyrimidine Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of Minoxidil from this compound (SNAr)

Materials:

  • This compound

  • Piperidine

  • Acetone

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Water

  • Ninhydrin solution (for TLC visualization)

Procedure:

  • To a clean reaction vessel, add acetone (375 kg), solid potassium carbonate (207 kg), this compound (120 kg), and piperidine (70 kg) sequentially.

  • Heat the mixture to reflux at 55-60°C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using ethyl acetate as the developing agent and ninhydrin for visualization.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate work-up to isolate the crude product.

  • Recrystallize the crude product from isopropanol to obtain pure Minoxidil.

Protocol 2: General Procedure for Monoamination of 4-Chloro-2,6-diaminopyrimidine (SNAr)

Materials:

  • 4-Chloro-2,6-diaminopyrimidine

  • Adamantane-containing amine

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a glass vial equipped with a magnetic stirrer, combine 4-chloro-2,6-diaminopyrimidine (1.0 equiv.), the adamantane-containing amine (1.0 equiv.), and finely powdered anhydrous K2CO3 (4.0 equiv.).

  • Add anhydrous DMF to the vial.

  • Seal the vial and heat the reaction mixture to 140°C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a mixture of toluene, ethanol, and water.

  • Degas the solution with an inert gas (e.g., argon) for five minutes.

  • Add the arylboronic acid (1.0 equiv.), Pd(PPh3)4 (catalytic amount), and K2CO3 (3.0 equiv.) to the vial.

  • Heat the reaction at 55°C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, partition the crude product between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Signaling Pathway: Mechanism of Action of Minoxidil

This compound is a crucial precursor for the synthesis of Minoxidil. Understanding the mechanism of action of Minoxidil is highly relevant for drug development professionals. Minoxidil's primary mechanism involves the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells and hair follicles.

Minoxidil_Mechanism_of_Action cluster_cell Cell Membrane cluster_effects Physiological Effects Minoxidil Minoxidil SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Metabolism Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate KATP_Channel ATP-sensitive Potassium Channel (KATP) Minoxidil_Sulfate->KATP_Channel Opens K_ion K+ KATP_Channel->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Increased_Blood_Flow Increased Blood Flow (Nutrients & Oxygen) Vasodilation->Increased_Blood_Flow Hair_Growth Stimulation of Hair Growth Increased_Blood_Flow->Hair_Growth

Caption: Mechanism of action of Minoxidil.

Conclusion

The selection of a pyrimidine precursor is a critical decision in the design of synthetic routes for novel drug candidates. This compound offers a unique reactivity profile due to the combined electronic effects of its amino and N-oxide substituents. While it may be less reactive in SNAr reactions than more electron-deficient pyrimidines like 2,4,6-trichloropyrimidine, the N-oxide functionality can enhance its reactivity compared to its non-oxidized analog, facilitating reactions under specific conditions. For palladium-catalyzed cross-coupling reactions, the general principles of reactivity at the C4/C6 positions hold, though specific catalyst and ligand optimization is crucial. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these important heterocyclic building blocks. Further side-by-side comparative studies under standardized conditions would be invaluable to the medicinal chemistry community for more precise quantitative comparisons.

A Comparative Guide to the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of various synthesis methods for 2,6-diamino-4-chloropyrimidine 1-oxide, a key intermediate in the manufacturing of pharmaceuticals such as Minoxidil. The following sections detail the experimental protocols for prominent synthesis routes, present a comparative analysis of their performance based on experimental data, and visualize the reaction pathways.

Comparative Performance of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between yield, reaction conditions, cost of reagents, and safety considerations. The following table summarizes the quantitative data from various established methods.

Synthesis MethodOxidizing AgentCatalyst/Co-reagentSolventReaction Temperature (°C)Reaction TimeYield (%)
Method 1 m-Chloroperoxybenzoic acid (m-CPBA)Sodium hydroxide3A Alcohol0 - 104 hours44.7%[1]
Method 2 Hydrogen Peroxide (H₂O₂)Sodium TungstateMethanolRefluxNot Specified92%
Method 3 Magnesium Monoperphthalate (MMPP)NoneMethanol30 - 405 - 6 hours66.9%[2]
Method 4 Hydrogen Peroxide (H₂O₂)Cobalt Ferrite (CoFe₂O₄) NanocatalystEthanolReflux1 hour95%[3]
Method 5 Peracetic AcidNoneEthanol / Acetic Acid6 - 83.5 hoursNot specified for this exact compound, but is a viable method.[4]
Method 6 Urea-Hydrogen Peroxide & Phthalic AnhydrideNoneNot specified20 - 30Not specified~72%

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes cited in this guide.

Method 1: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This method is a classical approach for N-oxidation.

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to a temperature range of 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperoxybenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10°C for 4 hours.

  • Filter the resulting solid.

  • The collected solid is then agitated for 2 hours in a 10% sodium hydroxide solution (0.24 mole).

  • Filter the solid, wash it with water, and then dry it to obtain the crude product.

  • The crude product is further purified by extraction with 900 ml of boiling acetonitrile for 1 hour to yield 14.8 g of this compound.[1]

Method 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

This method offers high yield and utilizes a catalyst for the oxidation.

Procedure:

  • To a stirred solution of 2,4-diamino-6-chloropyrimidine in methanol, add a catalytic amount of sodium tungstate.

  • Add hydrogen peroxide to the mixture.

  • Reflux the reaction mixture. The exact time is not specified but should be monitored for completion.

  • Upon completion, the product, 2,4-diamino-6-chloropyrimidine-3-oxide, is obtained with a reported yield of 92%.

Method 3: Oxidation with Magnesium Monoperphthalate (MMPP)

This procedure provides a good yield under relatively mild conditions.

Procedure:

  • Charge a reactor with 110 L of methanol and 11.7 kg of 6-chloro-2,4-diaminopyrimidine.

  • Heat the mixture to 30-40°C with stirring until the solid dissolves.

  • Add 25 kg of magnesium monoperoxiphthalate over a period of 1.5 hours, maintaining the temperature at 30-40°C by cooling.

  • After the addition is complete, continue stirring for an additional 5-6 hours at the same temperature.

  • Cool the reaction mixture and filter the precipitate.

  • The collected solid is washed with methanol to yield 8.7 kg of the product.[2]

Method 4: Cobalt Ferrite Nanocatalyst-Promoted Oxidation with Hydrogen Peroxide

This method stands out for its high efficiency, achieving a high yield in a short reaction time.

Procedure:

  • The N-oxidation of 6-chloro-2,4-diaminopyrimidine is carried out using 30% hydrogen peroxide (0.5 mL).

  • The reaction is conducted in the presence of a CoFe₂O₄ magnetic nanocatalyst (5 mol%) in 5 ml of ethanol.

  • The mixture is kept under reflux conditions for 60 minutes.

  • This process results in a 95% yield of 2,6-diamino-4-chloropyrimidine N-oxide.[3]

Synthesis Pathway Visualizations

The following diagrams illustrate the primary synthetic routes to this compound.

Synthesis_Pathway_General 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine This compound This compound 2,4-Diamino-6-chloropyrimidine->this compound N-Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: General N-Oxidation Pathway.

Synthesis_Pathways_Specific cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product start 2,4-Diamino-6-chloropyrimidine mCPBA m-CPBA start->mCPBA H2O2_Na2WO4 H₂O₂ / Na₂WO₄ start->H2O2_Na2WO4 MMPP MMPP start->MMPP H2O2_CoFe2O4 H₂O₂ / CoFe₂O₄ start->H2O2_CoFe2O4 product This compound mCPBA->product H2O2_Na2WO4->product MMPP->product H2O2_CoFe2O4->product

Caption: Comparison of Different Oxidizing Agents.

References

Safety Operating Guide

Safe Disposal of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 2,6-Diamino-4-chloropyrimidine 1-oxide is critical due to its hazardous properties. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Hazard Profile and Safety Precautions

This compound is classified with significant hazards that demand careful handling during disposal. The primary risks associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
ExplosiveH200: Unstable explosiveP203: Obtain, read and follow all safety instructions before use. P250: Do not subject to grinding/shock/friction. P372: Explosion risk in case of fire. P373: DO NOT fight fire when fire reaches explosives.[1]
Flammable SolidH228: Flammable solidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground and bond container and receiving equipment.[1]
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2]

Personal Protective Equipment (PPE): When handling this compound for disposal, wearing appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Fire/flame resistant and impervious clothing, and protective gloves.[1][2]

  • Respiratory Protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 2,6-Diamino-4-chloropyrimidine 1-oxide for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Flame-Resistant Clothing - Gloves - Respirator (if needed) start->ppe assess Assess Waste: - Pure compound? - Contaminated material? package Package Waste Securely: - Original or compatible, labeled container - Tightly closed - Avoid shock/friction assess->package spill Accidental Spill/Release assess->spill ppe->assess store Store for Disposal: - Cool, dry, well-ventilated area - Away from heat/ignition sources - Away from incompatible materials package->store spill_proc Spill Cleanup Procedure: 1. Evacuate area 2. Wear full PPE 3. Avoid dust formation 4. Collect with non-sparking tools 5. Place in sealed container for disposal spill->spill_proc Follow Emergency Protocol spill_proc->package contact Contact Certified Hazardous Waste Disposal Service store->contact transport Arrange for Professional Transport and Disposal (Incineration) contact->transport end End: Disposal Complete, Documentation Filed transport->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Before beginning, thoroughly review the SDS for this compound.[1][2][3]

  • Assemble PPE: Equip yourself with the appropriate PPE as detailed in the hazard profile table above. Ensure safety goggles, gloves, and flame-resistant clothing are worn.[1]

  • Work Area: Conduct all handling and packaging in a well-ventilated area, such as a chemical fume hood.[1] Ensure an emergency eyewash station and safety shower are readily accessible.[4]

Waste Segregation and Containment
  • Original Containers: Whenever possible, leave the chemical in its original container.[2]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[2]

  • Contaminated Materials: Any materials, such as filter paper, gloves, or absorbent pads, that are contaminated with this compound must be treated as hazardous waste.

  • Secure Packaging: Ensure the waste container is tightly closed and properly labeled with the chemical name and associated hazard symbols.[1][2]

Storage Pending Disposal
  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated place.[1][3]

  • Avoid Incompatibilities: Keep the container away from heat, sparks, open flames, and other ignition sources.[1] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

  • Designated Area: Store in a designated hazardous waste accumulation area.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains, waterways, or the soil.[3][5]

  • Cleanup:

    • Avoid the formation of dust.[1]

    • Use non-sparking tools.[1]

    • Carefully sweep or vacuum the spilled material into a suitable, sealed container for disposal.[3][4][5]

    • Clean the affected area thoroughly.

Final Disposal
  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local hazardous waste regulations.[3][5] Waste generators must consult these regulations to ensure complete and accurate classification and disposal.[5]

  • Professional Disposal Service: Engage a licensed and certified hazardous waste disposal company to handle the collection, transport, and final disposal.

  • Recommended Disposal Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3] You may be able to dissolve or mix the material with a combustible solvent before incineration, as advised by your disposal service.[3]

  • Documentation: Maintain all records of the disposal process as required by your institution and local regulations.

By strictly following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its close structural analogs are classified as hazardous. The primary hazards are:

  • H315: Causes skin irritation.[1][2][3][4][5]* H319: Causes serious eye irritation. [1][2][3][4][5]* H335: May cause respiratory irritation. [2][3][4] The following personal protective equipment is mandatory to mitigate these risks.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.To prevent skin contact and subsequent irritation. [1][6][7]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a splash hazard.To protect eyes from dust particles and splashes, which can cause serious irritation. [1][6]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure. [6][7]
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood.To avoid inhalation of dust, which can lead to respiratory tract irritation. [6][8]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and inspect for integrity.

    • Have an emergency spill kit readily accessible.

    • Keep containers of the chemical tightly closed when not in use. [1]

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Use the smallest practical quantity for the experiment. [6] * Avoid the formation and dispersion of dust. [1][9] * When weighing, do so within the fume hood.

    • Handle with care to prevent spills.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn. [1] * Decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE. [6]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. [6]Do not mix with other waste streams. * Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be treated as hazardous waste and disposed of accordingly. [8]* Disposal Route: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [1]

Emergency Procedures
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. [1]If skin irritation occurs, seek medical advice. [1]* Eye Contact: Rinse cautiously with water for several minutes. [1]Remove contact lenses if present and easy to do. Continue rinsing. [1]Seek immediate medical attention. [1]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. * Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [1][5][9]For large spills, evacuate the area and contact your institution's EHS office. [6]

Chemical Spill Response Workflow

Spill_Response_Workflow Workflow for Handling a this compound Spill cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_post_cleanup Post-Cleanup Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Ensure_PPE Ensure Full PPE is Worn Assess_Size->Ensure_PPE Small Evacuate Evacuate Immediate Area Assess_Size->Evacuate Large Contain_Spill Contain Spill Ensure_PPE->Contain_Spill Sweep_Up Carefully Sweep Up Solid Contain_Spill->Sweep_Up Collect_Waste Collect in Labeled Waste Container Sweep_Up->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste via EHS Decontaminate->Dispose_Waste Notify_EHS Notify EHS/Emergency Personnel Evacuate->Notify_EHS Secure_Area Secure the Area Notify_EHS->Secure_Area Await_Response Await Professional Response Secure_Area->Await_Response Document_Incident Document the Incident Await_Response->Document_Incident Dispose_Waste->Document_Incident

Caption: Logical workflow for responding to a chemical spill.

References

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Retrosynthesis Analysis

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2,6-Diamino-4-chloropyrimidine 1-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.